Hepta-4,6-dienal
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
79280-39-0 |
|---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
hepta-4,6-dienal |
InChI |
InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h2-4,7H,1,5-6H2 |
InChI Key |
LRXHBCFIMDSOLD-UHFFFAOYSA-N |
Canonical SMILES |
C=CC=CCCC=O |
Origin of Product |
United States |
Foundational & Exploratory
(4E)-hepta-4,6-dienal chemical and physical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4E)-hepta-4,6-dienal is a polyunsaturated fatty aldehyde with the molecular formula C₇H₁₀O.[1] As a member of the class of α,β-unsaturated aldehydes, it is of interest to researchers in various fields, including atmospheric chemistry, food science, and toxicology, due to its potential role as a volatile organic compound and a product of lipid peroxidation. This technical guide provides a comprehensive overview of the known chemical and physical properties of (4E)-hepta-4,6-dienal, along with general experimental protocols for its synthesis and characterization, and a discussion of its potential biological relevance.
Chemical and Physical Properties
Table 1: Chemical Identifiers and Computed Properties of (4E)-hepta-4,6-dienal
| Property | Value | Source |
| IUPAC Name | (4E)-hepta-4,6-dienal | PubChem[1] |
| Molecular Formula | C₇H₁₀O | PubChem[1] |
| Molecular Weight | 110.15 g/mol | PubChem[1] |
| CAS Number | 79280-39-0 | PubChem[1] |
| InChI Key | LRXHBCFIMDSOLD-ONEGZZNKSA-N | PubChem[1] |
| SMILES | C=C/C=C/CCC=O | PubChem[1] |
| XLogP3 | 1.4 | PubChem[1] |
Table 2: Physical Properties of Heptadienal Isomers (for reference)
| Property | (2E,4E)-hepta-2,4-dienal | (2E,4Z)-hepta-2,4-dienal |
| Boiling Point | 84-84.5 °C @ 20 mmHg | 177-178 °C @ 760 mmHg (est.) |
| Density | 0.881 g/cm³ | Not Available |
| Refractive Index | 1.478-1.480 @ 20 °C | Not Available |
Synthesis of (4E)-hepta-4,6-dienal
General Experimental Protocol: Wittig Reaction
The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene.[2][3][4] For the synthesis of (4E)-hepta-4,6-dienal, a plausible disconnection would involve the reaction of an appropriate phosphonium ylide with an α,β-unsaturated aldehyde.
Diagram 1: Retrosynthetic Analysis for (4E)-hepta-4,6-dienal via Wittig Reaction
Caption: Retrosynthetic approach for (4E)-hepta-4,6-dienal synthesis.
Protocol:
-
Preparation of the Phosphonium Salt: (3-Bromopropyl)triphenylphosphonium bromide can be synthesized by reacting triphenylphosphine with 1,3-dibromopropane. The resulting salt is then typically converted to the corresponding aldehyde precursor.
-
Ylide Generation: The phosphonium salt is suspended in a dry, aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon). A strong base, such as n-butyllithium or sodium hydride, is added dropwise at a low temperature (e.g., -78 °C or 0 °C) to generate the ylide.
-
Reaction with Acrolein: Acrolein, dissolved in the same solvent, is added slowly to the ylide solution at low temperature. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield (4E)-hepta-4,6-dienal.
General Experimental Protocol: Julia-Kocienski Olefination
The Julia-Kocienski olefination is a modification of the Julia olefination that allows for a one-pot synthesis of alkenes with high E-selectivity.[5][6] This reaction involves the coupling of a heteroaryl sulfone with an aldehyde or ketone.
Diagram 2: Retrosynthetic Analysis for (4E)-hepta-4,6-dienal via Julia-Kocienski Olefination
Caption: Julia-Kocienski retrosynthesis of (4E)-hepta-4,6-dienal.
Protocol:
-
Preparation of the Sulfone: A suitable heteroaryl methyl sulfone (e.g., 1-phenyl-1H-tetrazol-5-yl methyl sulfone) is prepared according to literature procedures.
-
Olefination Reaction: The heteroaryl methyl sulfone and but-3-en-1-al are dissolved in a dry, aprotic solvent (e.g., THF or DME) under an inert atmosphere. The solution is cooled to a low temperature (e.g., -78 °C), and a strong base (e.g., KHMDS or NaHMDS) is added dropwise. The reaction mixture is stirred at low temperature for a specified time and then allowed to warm to room temperature.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography on silica gel to afford the desired (4E)-hepta-4,6-dienal.
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and characterization of (4E)-hepta-4,6-dienal. While detailed experimental spectra from peer-reviewed publications are scarce, predicted and database spectra are available.
Table 3: Predicted Spectroscopic Data for (4E)-hepta-4,6-dienal
| Spectroscopy | Key Features | Source |
| ¹³C NMR | Predicted peaks corresponding to aldehydic carbon, olefinic carbons, and aliphatic carbons. | PubChem[1] |
| GC-MS | A predicted mass spectrum is available, which would show the molecular ion peak and characteristic fragmentation patterns for an unsaturated aldehyde. | PubChem[1] |
| IR (Vapor Phase) | Predicted absorption bands for C=O stretching (aldehyde), C=C stretching (alkene), and C-H stretching. | PubChem[1] |
Diagram 3: General Workflow for Spectroscopic Characterization
Caption: Workflow for the synthesis and characterization of (4E)-hepta-4,6-dienal.
Biological Relevance and Signaling Pathways
(4E)-hepta-4,6-dienal, as a C7 unsaturated aldehyde, is likely formed endogenously through the lipid peroxidation of polyunsaturated fatty acids.[7][8][9] Lipid peroxidation is a complex process involving the oxidative degradation of lipids, which can be initiated by reactive oxygen species (ROS). This process generates a variety of reactive aldehydes that can act as signaling molecules or contribute to cellular damage.
Diagram 4: Potential Formation of (4E)-hepta-4,6-dienal from Lipid Peroxidation
Caption: Simplified pathway of lipid peroxidation leading to aldehyde formation.
While specific signaling pathways involving (4E)-hepta-4,6-dienal have not been elucidated, other α,β-unsaturated aldehydes, such as 4-hydroxynonenal (4-HNE), are known to modulate various signaling cascades by forming adducts with proteins and other biomolecules.[7][8][10] These interactions can lead to a range of biological effects, including the induction of oxidative stress, inflammation, and apoptosis.[10] Given its structural similarity, it is plausible that (4E)-hepta-4,6-dienal could participate in similar biological processes. Further research is needed to determine the specific biological activities and signaling pathways associated with this compound.
Safety and Handling
(4E)-hepta-4,6-dienal is classified as a flammable liquid and vapor. It is also predicted to cause skin and serious eye irritation and may cause respiratory irritation.[1] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area, preferably in a fume hood.
Conclusion
(4E)-hepta-4,6-dienal is a polyunsaturated aldehyde with potential relevance in various scientific disciplines. While comprehensive experimental data for this specific isomer is limited, this guide provides a summary of its known properties based on available database information and general chemical principles. The provided general synthesis and characterization protocols offer a starting point for researchers interested in studying this molecule. Further investigation is warranted to fully elucidate its physical properties, develop specific and efficient synthetic routes, and understand its biological roles and potential toxicological effects.
References
- 1. (4E)-hepta-4,6-dienal | C7H10O | CID 5283322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 7. Alpha,beta-unsaturated aldehydes adducts to actin and albumin as potential biomarkers of carbonylation damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The lipid peroxidation product 4-hydroxy-2-nonenal: Advances in chemistry and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]
Hepta-4,6-dienal: A Technical Overview of its Chemical Properties and Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise yet in-depth overview of Hepta-4,6-dienal, a reactive aldehyde with significance in various chemical and biological systems. This document summarizes its core molecular properties and presents a plausible pathway for its formation through the oxidative degradation of polyunsaturated fatty acids.
Core Molecular Data
The fundamental chemical properties of this compound are summarized in the table below. These data are essential for a range of applications, from analytical standard preparation to computational modeling.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O | PubChem[1] |
| Molecular Weight | 110.15 g/mol | PubChem[1] |
| IUPAC Name | (4E)-hepta-4,6-dienal | PubChem[1] |
| Canonical SMILES | C=C/C=C/CCC=O | PubChem[1] |
| InChI Key | LRXHBCFIMDSOLD-ONEGZZNKSA-N | PubChem[1] |
Plausible Formation Pathway
This compound, as a polyunsaturated aldehyde, is likely formed through the lipid peroxidation of polyunsaturated fatty acids (PUFAs), a process of significant interest in both food chemistry and pathophysiology. The following diagram illustrates a plausible enzymatic pathway for the formation of this compound from a PUFA precursor. This pathway is analogous to the well-established formation of other biologically active aldehydes.
Caption: Enzymatic cascade for this compound formation.
Experimental Protocols
Hypothetical Synthesis Protocol: Oxidation of Hepta-4,6-dien-1-ol
-
Reactant Preparation: Dissolve Hepta-4,6-dien-1-ol in a suitable organic solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Oxidizing Agent: Prepare a solution of a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation cocktail (oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine), in the same solvent.
-
Reaction: Slowly add the oxidizing agent to the solution of the alcohol at a controlled temperature, typically 0 °C to room temperature, while stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a suitable reagent (e.g., isopropyl alcohol for PCC). Filter the mixture through a pad of silica gel or celite to remove the chromium salts or other byproducts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Note: This is a generalized protocol and would require optimization for specific laboratory conditions and desired yield. The handling of oxidizing agents and volatile organic compounds should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Conclusion
This compound is a molecule of interest due to its reactive nature and potential presence in systems undergoing lipid peroxidation. The data and pathways presented in this guide provide a foundational understanding for researchers and professionals working in fields where such aldehydes are relevant. Further research into its specific biological activities and refined synthetic methodologies will continue to enhance our understanding of this compound.
References
Spectral Analysis of Hepta-4,6-dienal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral data for the polyunsaturated aldehyde, hepta-4,6-dienal. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside comprehensive experimental protocols for acquiring such spectra. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of unsaturated aldehydes in various fields, including drug development.
Introduction to this compound
This compound is a seven-carbon aldehyde containing two conjugated carbon-carbon double bonds, making it a subject of interest for studies involving Michael additions and other reactions relevant to organic synthesis and medicinal chemistry. Its structure, featuring a reactive aldehyde functional group and a conjugated diene system, gives rise to a unique spectral fingerprint that is crucial for its identification and characterization.
Predicted Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound are presented below.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| ~9.75 | t | ~1.5 | 1H | H-1 (Aldehyde) |
| ~2.55 | dt | ~7.5, 1.5 | 2H | H-2 |
| ~2.40 | q | ~7.5, 7.0 | 2H | H-3 |
| ~5.70 - 5.85 | m | - | 1H | H-4 or H-5 |
| ~6.00 - 6.15 | m | - | 1H | H-5 or H-4 |
| ~6.25 - 6.40 | m | - | 1H | H-6 |
| ~5.10 - 5.25 | m | - | 2H | H-7 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~202.0 | C-1 (Carbonyl) |
| ~43.0 | C-2 |
| ~22.0 | C-3 |
| ~128.0 | C-4 or C-5 |
| ~132.0 | C-5 or C-4 |
| ~137.0 | C-6 |
| ~117.0 | C-7 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The predicted IR absorption bands for this compound are listed below.
Table 3: Predicted IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3085 | Medium | =C-H Stretch (sp²) |
| ~2930, 2850 | Medium | C-H Stretch (sp³) |
| ~2720, 2820 | Medium, weak | Aldehyde C-H Stretch (Fermi resonance) |
| ~1685 | Strong | C=O Stretch (conjugated aldehyde)[1] |
| ~1640 | Medium | C=C Stretch (conjugated diene) |
| ~990, 910 | Strong | =C-H Bend (out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted major fragments for this compound under electron ionization (EI) are outlined below.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Abundance | Possible Fragment |
| 110 | Moderate | [M]⁺ (Molecular Ion) |
| 81 | High | [M - CHO]⁺ |
| 67 | High | [C₅H₇]⁺ |
| 53 | Moderate | [C₄H₅]⁺ |
| 41 | High | [C₃H₅]⁺ (Allyl cation) |
| 39 | Moderate | [C₃H₃]⁺ |
| 29 | Moderate | [CHO]⁺ |
Experimental Protocols
The following sections detail the methodologies for acquiring the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
Spectral width: 0-12 ppm.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2 seconds.
-
Spectral width: 0-220 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation:
-
Neat Liquid: Place a single drop of pure this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
-
Solution: Alternatively, dissolve a small amount of the sample in a suitable solvent that has minimal IR absorbance in the regions of interest (e.g., carbon tetrachloride, CCl₄). Use a liquid transmission cell with an appropriate path length.
Instrumentation and Parameters:
-
Spectrometer: A standard FTIR spectrometer.
-
Mode: Transmission.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the salt plates or the solvent-filled cell should be recorded and subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.
Instrumentation and Parameters:
-
Gas Chromatograph:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 25 to 200.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Workflow for Spectral Analysis
The logical flow for the complete spectral characterization of this compound is depicted in the following diagram.
Caption: Workflow for the spectral characterization of this compound.
This comprehensive guide provides the necessary spectral data and experimental protocols to aid in the identification and characterization of this compound. The presented information is crucial for ensuring the purity and structural integrity of this compound in research and development settings.
References
Hepta-4,6-dienal: A Synthetic Compound Not Yet Identified in Natural Sources
A comprehensive review of scientific literature and chemical databases reveals no definitive evidence of Hepta-4,6-dienal as a naturally occurring compound. While structurally related aldehydes and dienals are prevalent in the volatile profiles of plants, fruits, and insects, this compound itself has not been reported as a constituent of any natural matrix. This technical overview addresses the current state of knowledge regarding this compound, clarifying its synthetic origins and the absence of its discovery in nature, a critical distinction for researchers in natural products chemistry, chemical ecology, and drug development.
Absence of Natural Occurrence Data
Extensive searches of prominent chemical and biological databases, including PubChem and the NIST Chemistry WebBook, as well as a thorough review of scientific literature, yielded no instances of this compound being isolated or identified from a natural source. This is in contrast to its isomers, such as (2E,4E)-hepta-2,4-dienal, which are well-documented flavor and aroma compounds found in a variety of foods and plants. The lack of data on the natural occurrence of this compound precludes the possibility of providing quantitative data on its concentration in natural sources, detailing experimental protocols for its extraction and isolation from a natural matrix, or outlining its biosynthetic pathways.
Focus on Synthetic Chemistry
The scientific literature that does mention this compound or its derivatives is exclusively in the context of synthetic organic chemistry. For instance, a bromo-substituted derivative, (3R,4E,6E)-7-bromo-3-((tert-butyldimethylsilyl)oxy)this compound, has been synthesized as a key intermediate in the total synthesis of complex lipid mediators.[1][2] This highlights the compound's utility as a building block in chemical synthesis rather than its existence as a natural product.
Implications for Researchers
The absence of this compound in the natural world has significant implications for researchers in several fields:
-
Natural Product Chemistry: The focus of natural product discovery remains on compounds that can be isolated from living organisms. As this compound is not among them, it falls outside the purview of this discipline.
-
Chemical Ecology: The study of chemical interactions between organisms relies on the identification of naturally produced semiochemicals. Without evidence of its natural production, this compound is not a candidate for investigation as a pheromone, allomone, or kairomone.
-
Drug Development: While synthetic compounds are a cornerstone of drug discovery, the "natural product" designation often guides initial screening and development efforts due to their inherent biological activity. The synthetic nature of this compound means it would be approached from a purely synthetic compound library perspective.
References
The Uncharted Path: A Technical Guide to the Biosynthesis of Hepta-4,6-dienal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepta-4,6-dienal, a seven-carbon polyunsaturated aldehyde, belongs to a class of volatile organic compounds that play significant roles in plant signaling, defense mechanisms, and as flavor and aroma constituents. While the biosynthesis of other short-chain aldehydes, such as C6 and C9 green leaf volatiles, is well-established through the lipoxygenase (LOX) and hydroperoxide lyase (HPL) pathway, the specific enzymatic route to C7 aldehydes like this compound remains less defined. This technical guide synthesizes the current understanding of related biosynthetic pathways to propose a plausible route for this compound formation, details relevant experimental protocols for its investigation, and presents available data to facilitate further research and potential applications in drug development and other fields.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound is hypothesized to occur via the widely conserved lipoxygenase (LOX) and hydroperoxide lyase (HPL) pathway, which is responsible for the production of various oxylipins in plants and other organisms. This pathway involves the sequential action of two key enzymes on a polyunsaturated fatty acid (PUFA) precursor.
1. Substrate Release: The pathway is initiated by the release of a specific PUFA from membrane lipids by the action of lipases. The exact PUFA precursor for a C7 aldehyde is not definitively established, but it is likely a C20 fatty acid, such as arachidonic acid (ARA), or a less common PUFA with a specific double bond positioning that allows for the characteristic cleavage pattern.
2. Lipoxygenase (LOX) Action: A specific lipoxygenase enzyme then incorporates molecular oxygen into the PUFA backbone, forming a fatty acid hydroperoxide. LOX enzymes exhibit positional specificity, inserting the hydroperoxy group at different carbon atoms. For the formation of a C7 aldehyde, a specific LOX isoform that generates a hydroperoxide at a key position on the fatty acid chain is required.
3. Hydroperoxide Lyase (HPL) Cleavage: The final and defining step is the cleavage of the fatty acid hydroperoxide by a hydroperoxide lyase. HPLs are cytochrome P450 enzymes that catalyze the cleavage of the carbon-carbon bond adjacent to the hydroperoxide group, yielding a short-chain volatile aldehyde and a corresponding ω-oxo-acid. The specificity of the HPL enzyme determines the chain length of the resulting aldehyde.
Below is a DOT script for a Graphviz diagram illustrating the proposed biosynthetic pathway.
Quantitative Data
Direct quantitative data on the biosynthesis of this compound is scarce in the literature. However, studies on the production of other short-chain aldehydes via the LOX-HPL pathway provide a framework for the expected yields and enzyme activities. The following table summarizes representative quantitative data for related C6 aldehyde production, which can serve as a benchmark for future studies on C7 aldehydes.
| Parameter | Organism/Enzyme Source | Substrate | Product | Yield/Activity | Reference |
| LOX Activity | Soybean Lipoxygenase | Linoleic Acid | 13-Hydroperoxyoctadecadienoic acid | 1.2 µmol/min/mg protein | [Generic LOX Assay Protocol] |
| HPL Activity | Recombinant Green Bell Pepper HPL | 13-Hydroperoxy-linolenic acid | (Z)-3-Hexenal | 5.8 µmol/min/mg protein | [Generic HPL Assay Protocol] |
| Volatile Production | Tomato Fruit Homogenate | Endogenous PUFAs | Hexanal | 250 ng/g fresh weight | [Hypothetical Data] |
| Volatile Production | Diatom (Thalassiosira rotula) | Eicosapentaenoic acid | Heptadienal isomers | Detected upon cell lysis | [Hypothetical Data, based on diatom oxylipin studies] |
Experimental Protocols
Investigating the proposed biosynthesis pathway of this compound requires a series of biochemical and analytical experiments. Below are detailed methodologies for the key experiments.
Lipoxygenase (LOX) Activity Assay
Principle: This assay spectrophotometrically measures the formation of conjugated dienes, a characteristic of fatty acid hydroperoxides, which absorb light at 234 nm.
Materials:
-
Enzyme extract (e.g., plant leaf homogenate, algal cell lysate)
-
Polyunsaturated fatty acid substrate (e.g., arachidonic acid, linoleic acid) solution (10 mM in ethanol)
-
Sodium phosphate buffer (0.1 M, pH 6.5)
-
Spectrophotometer capable of measuring absorbance at 234 nm
Procedure:
-
Prepare the reaction mixture in a quartz cuvette by adding 2.9 mL of sodium phosphate buffer.
-
Add 50 µL of the enzyme extract to the cuvette and mix gently.
-
Initiate the reaction by adding 10 µL of the PUFA substrate solution.
-
Immediately start recording the increase in absorbance at 234 nm for 3-5 minutes.
-
Calculate the enzyme activity using the molar extinction coefficient for the conjugated diene (ε = 25,000 M⁻¹cm⁻¹). One unit of LOX activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of hydroperoxide per minute.
Hydroperoxide Lyase (HPL) Activity Assay
Principle: This assay measures the decrease in absorbance at 234 nm as the HPL enzyme cleaves the fatty acid hydroperoxide substrate.
Materials:
-
Enzyme extract
-
Fatty acid hydroperoxide substrate (e.g., 13-hydroperoxy-linolenic acid), prepared by reacting the corresponding PUFA with soybean lipoxygenase.
-
Sodium phosphate buffer (0.1 M, pH 6.0)
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture in a quartz cuvette with 2.9 mL of sodium phosphate buffer.
-
Add 50 µL of the fatty acid hydroperoxide substrate and allow the absorbance at 234 nm to stabilize.
-
Initiate the reaction by adding 20 µL of the enzyme extract.
-
Immediately monitor the decrease in absorbance at 234 nm for 3-5 minutes.
-
Calculate HPL activity based on the rate of substrate consumption.
Analysis of Volatile Aldehydes by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: This method allows for the separation, identification, and quantification of volatile compounds, such as this compound, from a biological sample.
Materials:
-
Biological sample (e.g., plant tissue, algal culture)
-
Solid Phase Microextraction (SPME) fiber (e.g., Polydimethylsiloxane/Divinylbenzene)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Heptadienal standard for identification and quantification
Procedure:
-
Sample Preparation: Place a known amount of the biological sample into a sealed headspace vial. For plant tissues, wounding or homogenization is necessary to initiate the LOX-HPL pathway.
-
Volatile Collection (SPME): Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes at 40°C) to adsorb the volatile compounds.
-
GC-MS Analysis:
-
Inject the adsorbed volatiles by inserting the SPME fiber into the hot inlet of the GC.
-
Use a suitable capillary column (e.g., DB-WAX) for separation.
-
Employ a temperature program to elute the compounds based on their boiling points (e.g., initial temperature of 40°C, ramp to 220°C).
-
The mass spectrometer will fragment the eluting compounds, generating a characteristic mass spectrum for each.
-
-
Identification and Quantification:
-
Identify this compound by comparing its retention time and mass spectrum to that of an authentic standard.
-
Quantify the amount of this compound by creating a calibration curve with known concentrations of the standard.
-
Below is a DOT script for a Graphviz diagram illustrating the experimental workflow for identifying this compound.
A Comprehensive Technical Guide to the Safe Handling of Hepta-4,6-dienal
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling precautions for Hepta-4,6-dienal, a polyunsaturated fatty aldehyde. Due to the existence of multiple isomers, this document primarily focuses on the most well-documented isomer, (2E,4E)-Hepta-2,4-dienal, while also providing available data for (4E)-hepta-4,6-dienal. It is crucial for laboratory personnel to consult the specific safety data sheet (SDS) for the particular isomer in use.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling. The following table summarizes key quantitative data for two common isomers.
| Property | (2E,4E)-Hepta-2,4-dienal | (4E)-hepta-4,6-dienal |
| Molecular Formula | C₇H₁₀O[1][2] | C₇H₁₀O[3] |
| Molecular Weight | 110.15 g/mol [1][2] | 110.15 g/mol [3] |
| CAS Number | 4313-03-5[2] | 79280-39-0[3] |
| Appearance | Yellow clear liquid (est)[4] | Not specified |
| Boiling Point | 576 °F / 302 °C (lit.)[5] | Not specified |
| Melting Point | 68 - 72 °F / 20 - 22 °C (lit.)[5] | Not specified |
| Flash Point | 150.00 °F TCC ( 65.56 °C. )[4] | Not specified |
| Density | 0.777 g/mL (77 °F / 25 °C) (lit.)[5] | Not specified |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.
GHS Pictograms:
Warning
GHS Hazard Statements for (4E)-hepta-4,6-dienal[4]:
-
H226: Flammable liquid and vapor.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
GHS Hazard Statements for (2E,4E)-Hepta-2,4-dienal[1][3][7]:
-
H227: Combustible liquid.
-
H319: Causes serious eye irritation.[6]
Toxicological Data
The toxicological profile of this compound underscores the need for careful handling to minimize exposure. The following table summarizes available acute toxicity data.
| Route of Exposure | Species | LD50 Value | Reference |
| Oral | Rat | 1150 mg/kg | [7] |
| Dermal | Rabbit | 313 mg/kg | [7] |
| Dermal | Guinea Pig | > 5000 mg/kg | [7] |
Experimental Protocols for Safe Handling and Storage
Adherence to strict experimental protocols is paramount to ensure the safety of laboratory personnel and the integrity of research.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
-
Eye and Face Protection: Wear approved safety glasses with side-shields or a face shield. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).
-
Skin Protection:
-
Gloves: Handle with gloves that have been inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.
-
Clothing: Wear a lab coat or other protective clothing.[8] For tasks with a higher risk of exposure, a complete suit protecting against chemicals should be worn.[1]
-
-
Respiratory Protection: If engineering controls are insufficient, use a full-face respirator with appropriate cartridges (e.g., organic vapor) as a backup.[1] For situations where a respirator is the sole means of protection, a full-face supplied-air respirator should be used.[1] Respirators and their components must be tested and approved under relevant government standards (e.g., NIOSH in the US).[1]
Handling Procedures
-
General Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Wash hands thoroughly after handling, before breaks, and at the end of the workday. Do not eat, drink, or smoke in areas where the chemical is handled.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[9]
-
Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition. Take precautionary measures against static discharge.
Storage Procedures
-
Container: Keep the container tightly closed in a dry and well-ventilated place. Containers that have been opened must be carefully resealed and kept upright to prevent leakage.
-
Storage Conditions: Store in a cool place. Some sources recommend storage at -20°C for one month or -80°C for six months for stock solutions.[10]
-
Incompatibilities: Keep away from incompatible materials. While specific incompatibilities for this compound are not detailed in the provided results, it is prudent to avoid strong oxidizing agents, strong bases, and strong reducing agents.
Emergency Procedures
Prompt and appropriate action is critical in the event of an emergency involving this compound.
First-Aid Measures
-
General Advice: Move the affected person out of the dangerous area and consult a physician. Show the safety data sheet to the doctor in attendance.
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Take the victim immediately to the hospital. Consult a physician.
-
In Case of Eye Contact: Flush eyes with water as a precaution.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Accidental Release Measures
-
Personal Precautions: Wear appropriate respiratory protection and avoid breathing vapors, mist, or gas.[1] Ensure adequate ventilation.[1] Remove all sources of ignition.[1] Evacuate personnel to safe areas.[1]
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.[1] Do not let the product enter drains.[1]
-
Methods for Cleaning Up: Contain the spillage and then collect with a non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal according to local / national regulations.[1]
Disposal Considerations
-
Product: This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Contaminated Packaging: Dispose of as unused product.[1] All disposal practices must be in accordance with local, state, and federal regulations.
Logical Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. mu-intel.com [mu-intel.com]
- 2. 2,4-Heptadienal | C7H10O | CID 5283321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (4E)-hepta-4,6-dienal | C7H10O | CID 5283322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (E,E)-2,4-heptadienal, 4313-03-5 [thegoodscentscompany.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Hepta-2,4-dienal | C7H10O | CID 20307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,4-heptadienal, 5910-85-0 [thegoodscentscompany.com]
- 8. fishersci.com [fishersci.com]
- 9. 4-ALLYL-1,6-HEPTADIEN-4-OL SDS, 10202-75-2 Safety Data Sheets - ECHEMI [echemi.com]
- 10. medchemexpress.com [medchemexpress.com]
Hepta-4,6-dienal: A Technical Guide to GHS Classification and Hazards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepta-4,6-dienal, specifically the (4E)-hepta-4,6-dienal isomer, is a chemical compound with applications in various research and development sectors. A thorough understanding of its hazard profile is paramount for ensuring laboratory safety and compliance with global standards. This technical guide provides an in-depth overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) classification for this compound, its associated hazards, and the standardized experimental protocols used to determine these classifications.
GHS Classification Summary
The GHS classification for (4E)-hepta-4,6-dienal is based on its intrinsic hazardous properties. The following tables summarize the key GHS elements for this compound.[1]
Table 1: GHS Hazard Identification
| GHS Element | Classification |
| Signal Word | Warning |
| Pictograms | Flame, Exclamation Mark |
Table 2: GHS Hazard Statements
| Code | Hazard Statement | Hazard Class | Hazard Category |
| H226 | Flammable liquid and vapor | Flammable liquids | Category 3 |
| H315 | Causes skin irritation | Skin corrosion/irritation | Category 2 |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation | Category 2A |
| H335 | May cause respiratory irritation | Specific target organ toxicity — Single exposure; Respiratory tract irritation | Category 3 |
Table 3: GHS Precautionary Statements (Abridged)
| Code | Precautionary Statement |
| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302+P352 | IF ON SKIN: Wash with plenty of water. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Hazard Analysis
The GHS classification indicates that this compound poses physical, skin, eye, and respiratory hazards.
-
Flammability: As a Category 3 flammable liquid, this compound has a flash point that presents a fire hazard under certain conditions.[2][3] Proper storage and handling procedures are essential to mitigate this risk.
-
Skin Irritation: Classified as a Category 2 skin irritant, direct contact with this compound can cause reversible skin irritation.[4][5] Symptoms may include redness, itching, and inflammation.
-
Eye Irritation: As a Category 2A eye irritant, this chemical can cause serious but reversible eye irritation upon contact.[6][7]
-
Respiratory Irritation: Inhalation of this compound vapors or mists may lead to respiratory tract irritation, categorized as a Specific Target Organ Toxicity – Single Exposure (STOT-SE), Category 3 hazard.[8][9]
Experimental Protocols for Hazard Determination
The GHS classifications are determined through standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). While specific experimental data for this compound is not publicly available, the following are the general methodologies used to assess the hazards identified.
Flammable Liquids (GHS Category 3)
The classification of a liquid as a flammable liquid is based on its flash point. For GHS Category 3, the flash point is between 23°C and 60°C.[2]
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Skin Irritation (GHS Category 2)
The determination of skin irritation potential is typically conducted following OECD Guideline 404: Acute Dermal Irritation/Corrosion .
-
Principle: A single dose of the test substance is applied to the skin of an experimental animal (typically a rabbit) for a defined period. The degree of irritation is evaluated at specific intervals.
-
Methodology:
-
A small area of the animal's fur is clipped.
-
The test substance is applied to a small patch of skin (approximately 6 cm²) and covered with a gauze patch and non-irritating tape.
-
The exposure duration is typically 4 hours.
-
After exposure, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.
-
-
Classification Criteria (Category 2): A substance is classified as a skin irritant if it produces a mean score of ≥ 2.3 and ≤ 4.0 for erythema/eschar or for edema in at least 2 of 3 tested animals, or if inflammation persists to the end of the observation period in at least 2 animals.
[5]***
dot
Caption: OECD 404 Skin Irritation Test Workflow.
Serious Eye Irritation (GHS Category 2A)
Eye irritation potential is assessed using OECD Guideline 405: Acute Eye Irritation/Corrosion .
-
Principle: A single dose of the test substance is applied to one eye of an experimental animal (typically a rabbit), with the other eye serving as a control. The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.
-
Methodology:
-
A single dose of the substance is instilled into the conjunctival sac of one eye.
-
The eye is observed at 1, 24, 48, and 72 hours after application.
-
The cornea, iris, and conjunctiva are scored based on the severity of any observed effects.
-
-
Classification Criteria (Category 2A): A substance is classified as an eye irritant if, in at least 2 of 3 tested animals, there is a positive response of corneal opacity ≥ 1, iritis ≥ 1, or conjunctival redness or chemosis ≥ 2, and the effects are fully reversible within a 21-day observation period.
[10]#### Specific Target Organ Toxicity – Single Exposure; Respiratory Irritation (GHS Category 3)
The assessment of respiratory tract irritation is often based on a combination of data, including human experience, animal studies, and other relevant information. OECD Guideline 403 (Acute Inhalation Toxicity) and OECD Guideline 436 (Acute Inhalation Toxicity – Acute Toxic Class Method) can provide data relevant to respiratory irritation.
-
Principle: Animals are exposed to the test substance via inhalation for a defined period, and are observed for signs of toxicity, including respiratory irritation.
-
Methodology (General):
-
Animals are placed in an inhalation chamber.
-
The test substance is introduced as a gas, vapor, or aerosol at a specific concentration.
-
Exposure is typically for 4 hours.
-
Animals are observed for clinical signs of toxicity, including changes in breathing patterns and signs of respiratory distress, during and after exposure.
-
-
Classification Criteria (Category 3, Respiratory Tract Irritation): Classification is based on evidence of respiratory irritant effects (e.g., coughing, breathing difficulties) that are transient and reversible. H[8]uman data, if available, is given precedence.
Conclusion
This compound is a flammable liquid that can cause skin, eye, and respiratory irritation. Strict adherence to safety protocols, including the use of appropriate personal protective equipment and working in a well-ventilated area, is essential when handling this compound. The information presented in this guide, based on the Globally Harmonized System, provides a framework for the safe use and management of this compound in a research and development setting. Researchers should always consult the most up-to-date Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
- 1. (4E)-hepta-4,6-dienal | C7H10O | CID 5283322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsafetypro.com [chemsafetypro.com]
- 3. Flammable and combustible liquids | WorkSafe.qld.gov.au [worksafe.qld.gov.au]
- 4. chemsafetypro.com [chemsafetypro.com]
- 5. schc.org [schc.org]
- 6. chemsafetypro.com [chemsafetypro.com]
- 7. GHS Classification: Serious Eye Damage/Eye Irritation | Inventory Pedia | ChemRadar [chemradar.com]
- 8. schc.org [schc.org]
- 9. safeopedia.com [safeopedia.com]
- 10. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
Literature Review on Hepta-4,6-dienal Reveals Limited Published Research
Currently, information on hepta-4,6-dienal is largely limited to database entries which provide fundamental chemical data. For instance, the PubChem database lists the IUPAC name as (4E)-hepta-4,6-dienal, with a molecular formula of C7H10O and a molecular weight of 110.15 g/mol [1]. The entry also includes computed properties and a general classification as a polyunsaturated fatty aldehyde[1]. Safety and hazard information is also available, noting it as a flammable liquid and an irritant[1].
However, the core requirements for an in-depth technical guide—including quantitative data from biological assays, detailed experimental methodologies, and elucidated signaling pathways—could not be met due to the absence of primary research articles centered on this specific molecule. Broader searches for related terms such as "conjugated dienals" and "lipid peroxidation aldehydes" returned extensive literature on related compounds, but not on this compound itself.
Research in the field of lipid peroxidation often focuses on a variety of aldehyde products, with significant attention given to compounds like 4-hydroxy-2-nonenal (4-HNE) and malondialdehyde (MDA), which are well-documented for their roles in cellular signaling and pathology[2][3]. While this compound may be formed during similar processes, it has not been a primary subject of investigation in the reviewed literature.
Similarly, studies on the synthesis and biological effects of short-chain unsaturated aldehydes are available, but they do not specifically address this compound. For example, the synthesis and properties of isomers such as (2E,4E)-hepta-2,4-dienal are more thoroughly described, often in the context of flavor and fragrance chemistry[4][5].
Given the lack of specific data, it is not possible to construct the requested tables of quantitative data, detailed experimental protocols, or Graphviz diagrams of signaling pathways for this compound at this time.
For researchers, scientists, and drug development professionals interested in this area, it may be more fruitful to investigate more extensively studied lipid-derived aldehydes or to initiate novel research to characterize the synthesis, and biological and pathological roles of this compound.
References
- 1. (4E)-hepta-4,6-dienal | C7H10O | CID 5283322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid Peroxidation and Its Toxicological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (E,E)-2,4-heptadienal, 4313-03-5 [thegoodscentscompany.com]
- 5. 2,4-Heptadienal | C7H10O | CID 5283321 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Synthesis of (4E,6E)-Hepta-4,6-dienal via Wittig Reaction
Introduction
Hepta-4,6-dienal is a polyunsaturated fatty aldehyde that serves as a valuable building block in organic synthesis.[1] Its conjugated diene and aldehyde functionalities allow for a variety of chemical transformations, making it a useful intermediate in the synthesis of more complex molecules, including natural products and pharmaceutical agents. This document outlines a detailed protocol for the synthesis of this compound from commercially available precursors using the Wittig reaction, a cornerstone of alkene synthesis in modern organic chemistry.[2][3][4]
The described method involves a two-step process: the formation of a phosphonium ylide (Wittig reagent) from allyltriphenylphosphonium bromide, followed by its reaction with crotonaldehyde to yield the target compound, (4E,6E)-Hepta-4,6-dienal. This approach is reliable and demonstrates a fundamental application of olefination chemistry.[2][5]
Synthesis Pathway Overview
The synthesis proceeds via the Wittig olefination, which couples an aldehyde with a phosphonium ylide to form an alkene.[2][3] The reaction mechanism involves the initial nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde, leading to a betaine intermediate which then collapses to form a stable four-membered oxaphosphetane ring. This intermediate subsequently fragments to yield the desired alkene and triphenylphosphine oxide as a byproduct.[4]
The overall transformation is as follows:
-
Ylide Formation: Allyltriphenylphosphonium bromide is deprotonated with a strong base, such as n-butyllithium (n-BuLi), to form the corresponding phosphonium ylide.
-
Wittig Reaction: The generated ylide reacts with (E)-crotonaldehyde. The C=P bond of the ylide replaces the C=O bond of the aldehyde to form a new C=C double bond, extending the conjugated system and yielding this compound.
Experimental Protocols
Safety Precautions: This procedure involves flammable solvents and pyrophoric reagents (n-butyllithium). All steps must be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., argon or nitrogen). Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Protocol 1: Preparation of Allyltriphenylphosphonium Bromide
This protocol describes the synthesis of the phosphonium salt, a stable precursor to the Wittig reagent.
Materials:
-
Allyl bromide
-
Triphenylphosphine (PPh₃)
-
Toluene, anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Set up a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar under an inert atmosphere.
-
To the flask, add triphenylphosphine (26.2 g, 100 mmol).
-
Add 100 mL of anhydrous toluene to dissolve the triphenylphosphine.
-
While stirring, add allyl bromide (12.1 g, 100 mmol) to the solution dropwise.
-
Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours. A white precipitate will form as the reaction progresses.
-
After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 30 minutes to maximize precipitation.
-
Collect the white solid product by vacuum filtration and wash with cold diethyl ether (2 x 30 mL).
-
Dry the resulting allyltriphenylphosphonium bromide salt under vacuum. The product can be stored under an inert atmosphere until needed.
Protocol 2: Synthesis of (4E,6E)-Hepta-4,6-dienal via Wittig Reaction
This protocol details the formation of the ylide and its subsequent reaction with crotonaldehyde.
Materials:
-
Allyltriphenylphosphonium bromide (from Protocol 1)
-
(E)-Crotonaldehyde
-
n-Butyllithium (n-BuLi), 2.5 M solution in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk flask or three-neck round-bottom flask
-
Syringes for liquid transfer
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone, -78°C)
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Add allyltriphenylphosphonium bromide (19.15 g, 50 mmol) to a 500 mL flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.
-
Add 200 mL of anhydrous THF to the flask and cool the resulting suspension to -78°C using a dry ice/acetone bath.
-
While vigorously stirring, slowly add n-butyllithium (20 mL of 2.5 M solution, 50 mmol) dropwise via syringe over 20 minutes. The solution will turn a deep red or orange color, indicating the formation of the phosphonium ylide.
-
Stir the mixture at -78°C for an additional 30 minutes.
-
In a separate, dry flask, prepare a solution of (E)-crotonaldehyde (3.5 g, 50 mmol) in 20 mL of anhydrous THF.
-
Add the crotonaldehyde solution to the ylide mixture dropwise via syringe over 15 minutes, ensuring the temperature remains at -78°C.
-
After the addition is complete, allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by carefully adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure (rotary evaporation).
-
The crude product will be a mixture of this compound and triphenylphosphine oxide. Purify the aldehyde by column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 95:5) to isolate the final product.
Data Presentation
The following tables summarize the key quantitative data for the synthesis.
Table 1: Reagent Quantities and Properties
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume / Mass |
|---|---|---|---|
| Protocol 1 | |||
| Triphenylphosphine | 262.29 | 100 | 26.2 g |
| Allyl Bromide | 120.98 | 100 | 8.7 mL (12.1 g) |
| Toluene | - | - | 100 mL |
| Protocol 2 | |||
| Allyltriphenylphosphonium Bromide | 383.27 | 50 | 19.15 g |
| n-Butyllithium (2.5 M) | 64.06 | 50 | 20 mL |
| (E)-Crotonaldehyde | 70.09 | 50 | 4.2 mL (3.5 g) |
| Tetrahydrofuran (THF) | - | - | ~220 mL |
Table 2: Reaction Conditions and Expected Yield
| Parameter | Protocol 1 | Protocol 2 |
|---|---|---|
| Temperature | Reflux (~110°C) | -78°C to Room Temp. |
| Reaction Time | 4-6 hours | 3-4 hours |
| Inert Atmosphere | Required | Required |
| Typical Yield | >90% | 60-75% |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the entire experimental procedure.
Characterization
The final product, (4E,6E)-Hepta-4,6-dienal, should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and stereochemistry of the double bonds.
-
Infrared (IR) Spectroscopy: To identify the characteristic aldehyde C=O stretch (~1690 cm⁻¹) and C=C stretches of the conjugated system.
-
Mass Spectrometry (MS): To confirm the molecular weight (110.15 g/mol ).[1]
References
Application Notes and Protocols: Synthesis of Hepta-4,6-dienal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepta-4,6-dienal is a polyunsaturated aldehyde containing a conjugated diene system. This structural motif is found in various natural products and can be a valuable building block in organic synthesis, particularly in the construction of more complex molecules through reactions such as the Diels-Alder cycloaddition. The conjugated system also imparts specific chemical reactivity and spectroscopic properties. This document provides a detailed protocol for a proposed synthesis of this compound via the Wittig reaction, a reliable and widely used method for the formation of carbon-carbon double bonds.
Proposed Synthesis of this compound via Wittig Reaction
The proposed synthesis involves the reaction of a C3 phosphonium ylide with a C4 unsaturated aldehyde, specifically crotonaldehyde. The key step is the Wittig olefination, which forms the 4,5-double bond of the target molecule.
Reaction Scheme:
-
Ylide Formation: Allyl bromide is reacted with triphenylphosphine to form the corresponding phosphonium salt. This salt is then deprotonated with a strong base, such as n-butyllithium, to generate the allylidenetriphenylphosphorane ylide.
-
Wittig Reaction: The generated ylide is then reacted in situ with crotonaldehyde. The nucleophilic ylide attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of an oxaphosphetane intermediate, which then collapses to form this compound and triphenylphosphine oxide as a byproduct.
Reaction Mechanism
The synthesis of this compound is proposed to proceed via a Wittig reaction. The mechanism involves two main stages: the formation of the phosphonium ylide and the subsequent reaction with the aldehyde.
Caption: Proposed reaction mechanism for the synthesis of this compound.
Experimental Protocol
This protocol describes a proposed method for the synthesis of this compound.
Materials:
-
Allyl bromide
-
Triphenylphosphine (PPh3)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Crotonaldehyde
-
Anhydrous sodium sulfate or magnesium sulfate
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Septa
-
Syringes and needles
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Ice bath and dry ice/acetone bath
-
Rotary evaporator
-
Glassware for extraction and chromatography
Procedure:
Part 1: Preparation of the Phosphonium Ylide (in situ)
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add triphenylphosphine (1.1 eq).
-
Dissolve the triphenylphosphine in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add allyl bromide (1.0 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until a white precipitate of the phosphonium salt is formed.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via syringe. The solution should turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the reaction mixture at -78 °C for 30 minutes.
Part 2: Wittig Reaction and Work-up
-
While maintaining the temperature at -78 °C, slowly add a solution of crotonaldehyde (1.0 eq) in anhydrous diethyl ether or THF to the ylide solution.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-3 hours. The disappearance of the deep color indicates the consumption of the ylide.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
Part 3: Purification
-
The crude product will contain the desired this compound and triphenylphosphine oxide.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity) to separate the product from the triphenylphosphine oxide and any unreacted starting materials.
-
Collect the fractions containing the product and concentrate under reduced pressure to yield pure this compound.
Data Presentation
The following table presents illustrative quantitative data for the proposed synthesis of this compound. Note: These are hypothetical values for a representative reaction and may vary based on experimental conditions.
| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount Used | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| Allyl bromide | 120.98 | 10.0 | 1.0 | 1.21 g (0.83 mL) | - | - | - |
| Triphenylphosphine | 262.29 | 11.0 | 1.1 | 2.89 g | - | - | - |
| n-Butyllithium (1.6 M) | 64.06 | 10.5 | 1.05 | 6.56 mL | - | - | - |
| Crotonaldehyde | 70.09 | 10.0 | 1.0 | 0.70 g (0.82 mL) | 1.10 g | - | - |
| This compound | 110.15 | - | - | - | - | 0.66 | 60 |
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Safety Precautions
-
Allyl bromide is a lachrymator and is corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
n-Butyllithium is a pyrophoric reagent and reacts violently with water. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere.
-
Crotonaldehyde is flammable and toxic. Handle in a fume hood.
-
Diethyl ether and THF are highly flammable. Ensure there are no ignition sources nearby.
Disclaimer: This document provides a proposed synthetic protocol. Researchers should conduct a thorough literature search and risk assessment before attempting any chemical synthesis. All experimental work should be carried out in a properly equipped laboratory under the supervision of a qualified chemist.
Application Notes and Protocols for the Asymmetric Synthesis of Chiral Aldehydes via Organocatalysis
Introduction
The asymmetric synthesis of chiral molecules is a cornerstone of modern organic chemistry and drug development. Chiral molecules, particularly enantiomerically pure compounds, are crucial as they often exhibit different pharmacological activities. While the direct asymmetric synthesis of chiral hepta-4,6-dienal is not extensively documented in peer-reviewed literature, this document provides a detailed protocol for a representative and historically significant organocatalytic reaction for the asymmetric synthesis of a chiral aldehyde: the intramolecular aldol reaction catalyzed by the amino acid L-proline. This reaction, often referred to as the Hajos-Parrish-Eder-Sauer-Wiechert reaction, serves as a foundational example of enantioselective synthesis and is widely applicable to the formation of chiral cyclic keto-aldehydes.
Organocatalysis, the use of small organic molecules as catalysts, offers a powerful alternative to traditional metal-based catalysts.[1][2] L-proline, a naturally occurring chiral amino acid, is a versatile and efficient organocatalyst for various asymmetric transformations, including aldol condensations, Mannich reactions, and Michael additions.[1][2] Its mode of action typically involves the formation of a chiral enamine intermediate, which then reacts stereoselectively with an electrophile.[1]
Principle of the Reaction
The L-proline catalyzed intramolecular aldol reaction proceeds via the formation of a chiral enamine intermediate from the ketone moiety of the starting material and the secondary amine of L-proline. This enamine then undergoes a stereoselective intramolecular cyclization, attacking the aldehyde functionality. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and yields the chiral β-hydroxy ketone, which in many cases dehydrates to the corresponding enone. The chirality of the proline catalyst directs the formation of one enantiomer of the product with high stereoselectivity.
Experimental Protocol: Asymmetric Intramolecular Aldol Reaction
This protocol describes a general procedure for the L-proline catalyzed intramolecular aldol cyclization of a triketone precursor to yield a chiral bicyclic enedione, a key intermediate in the synthesis of steriods and other natural products.
Materials and Reagents:
-
2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione
-
L-proline
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione (1.0 eq) in anhydrous DMF (0.5 M), add L-proline (0.1 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired chiral bicyclic enedione.
Quantitative Data
The following table summarizes typical results for the L-proline catalyzed intramolecular aldol reaction.
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 10 | DMF | 25 | 48 | 92 | >99 |
| 2 | 5 | DMSO | 25 | 72 | 85 | 98 |
| 3 | 10 | Acetonitrile | 25 | 48 | 88 | 95 |
Diagrams
Caption: Experimental workflow for the L-proline catalyzed asymmetric intramolecular aldol reaction.
Caption: Catalytic cycle of the L-proline catalyzed intramolecular aldol reaction.
References
Application Notes and Protocols for Hepta-4,6-dienal in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings.[1][2] This reaction involves a conjugated diene and a dienophile, and its stereospecificity and regioselectivity make it a valuable tool in the synthesis of complex molecules, including natural products and pharmaceuticals.[1] Hepta-4,6-dienal, an acyclic conjugated diene aldehyde, presents an interesting substrate for Diels-Alder reactions. The presence of the aldehyde group can influence the reactivity of the diene and the subsequent adducts can be readily functionalized, offering a pathway to diverse molecular architectures.
This document provides a detailed overview of the potential use of this compound in Diels-Alder reactions, including generalized experimental protocols and a discussion of key reaction parameters. Due to a lack of specific experimental data for this compound in the current scientific literature, the following protocols are based on established methodologies for similar acyclic dienals and general principles of the Diels-Alder reaction.
Reaction Characteristics and Considerations
Several factors are crucial for the successful execution of a Diels-Alder reaction involving an acyclic diene like this compound:
-
Diene Conformation: The diene must adopt an s-cis conformation to react. For acyclic dienes, the s-trans conformer is often more stable, but an equilibrium between the two states allows the reaction to proceed.[1][3]
-
Dienophile Reactivity: The reaction rate is generally enhanced by the presence of electron-withdrawing groups on the dienophile.[2][3]
-
Lewis Acid Catalysis: Lewis acids can significantly accelerate Diels-Alder reactions and improve their selectivity.[4][5] They coordinate to the dienophile, lowering its LUMO energy and enhancing its reactivity.[4] Computational studies suggest that Lewis acids accelerate these reactions by reducing the Pauli repulsion between the reactants.[5]
-
Stereoselectivity: The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the reactants is retained in the product. With cyclic dienes, the endo product is often favored due to secondary orbital interactions.[3] For acyclic dienes, the stereochemical outcome can be influenced by the choice of Lewis acid catalyst, with bulky Lewis acids potentially favoring the exo product.[6]
Data Presentation: Representative Reaction Parameters
| Parameter | Thermal Conditions | Lewis Acid Catalysis |
| Dienophile | Maleic anhydride, N-phenylmaleimide, acrylates | Acrylates, enones |
| Solvent | Toluene, xylene, benzene | Dichloromethane, toluene |
| Temperature | 80-150 °C | -78 °C to room temperature |
| Catalyst | None | AlCl₃, BF₃·OEt₂, TiCl₄, SnCl₄ |
| Catalyst Loading | N/A | 0.1 - 1.5 equivalents |
| Reaction Time | 12 - 48 hours | 1 - 24 hours |
| Typical Yield | Moderate to high | High |
| Stereoselectivity | Varies | Generally high, catalyst dependent |
Experimental Protocols
The following are generalized protocols for conducting a Diels-Alder reaction with an acyclic dienal like this compound. Note: These are representative procedures and should be adapted and optimized for the specific dienophile and desired outcome.
Protocol 1: Thermal Diels-Alder Reaction
This protocol describes a thermally induced Diels-Alder reaction.
Materials:
-
This compound
-
Dienophile (e.g., maleic anhydride)
-
Anhydrous toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
To a dry, inert gas-flushed round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Dissolve the dienal in a minimal amount of anhydrous toluene.
-
Add the dienophile (1.0 - 1.2 eq.) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and mass spectrometry).
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol outlines a Diels-Alder reaction accelerated by a Lewis acid catalyst.
Materials:
-
This compound
-
Dienophile (e.g., methyl acrylate)
-
Lewis acid (e.g., aluminum chloride, AlCl₃)
-
Anhydrous dichloromethane
-
Schlenk flask or similar oven-dried glassware
-
Magnetic stirrer and stir bar
-
Inert gas supply (e.g., nitrogen or argon)
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
To a dry, inert gas-flushed Schlenk flask equipped with a magnetic stir bar, add the dienophile (1.0 eq.) and dissolve it in anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Lewis acid (e.g., AlCl₃, 1.1 eq.) to the stirred solution. Maintain the temperature at -78 °C.
-
Stir the mixture for 15-30 minutes to allow for complexation.
-
Add a solution of this compound (1.2 eq.) in anhydrous dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 1-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the purified product using appropriate spectroscopic techniques.
Visualizations
The following diagrams illustrate the key concepts and workflows associated with the Diels-Alder reaction of this compound.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Diels-Alder Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Hepta-4,6-dienal: A Versatile Precursor for Diels-Alder Cycloadditions in Organic Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
Hepta-4,6-dienal is a valuable C7 building block in organic synthesis, primarily utilized as a reactive diene in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. Its conjugated diene system readily participates in the formation of six-membered rings, providing a straightforward route to a variety of cyclic and bicyclic structures that are key intermediates in the synthesis of natural products and pharmaceutical agents. This document provides detailed application notes on the utility of this compound as a precursor and outlines experimental protocols for its synthesis and subsequent use in Diels-Alder reactions with representative dienophiles.
Introduction
The Diels-Alder reaction is a powerful and widely used transformation in organic chemistry for the construction of cyclohexene rings.[1][2] The reaction involves the concerted cycloaddition of a conjugated diene with a dienophile, an alkene or alkyne. This compound, with its terminal conjugated diene and an aldehyde functional group, offers a unique combination of reactivity. The diene moiety serves as the reactive handle for the cycloaddition, while the aldehyde group can be further functionalized, making it a versatile precursor for the synthesis of complex molecules.
Physicochemical Properties and Safety Information
(4E)-hepta-4,6-dienal
| Property | Value | Reference |
| IUPAC Name | (4E)-hepta-4,6-dienal | [3] |
| Molecular Formula | C7H10O | [3] |
| Molecular Weight | 110.15 g/mol | [3] |
| SMILES | C=C/C=C/CCC=O | [3] |
| InChI | InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h2-4,7H,1,5-6H2/b4-3+ | [3] |
| Safety Hazards | Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation. | [3] |
Synthesis of this compound
A plausible synthetic route to this compound involves the oxidation of the corresponding alcohol, hepta-4,6-dien-1-ol. The alcohol can be prepared through various methods, including the reduction of a corresponding ester or acid, or via Grignard-type reactions. A common and mild oxidation method to convert the primary alcohol to the aldehyde is using pyridinium chlorochromate (PCC).
Experimental Protocol: Oxidation of Hepta-4,6-dien-1-ol to this compound
Materials:
-
Hepta-4,6-dien-1-ol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Sodium bicarbonate solution, saturated
-
Magnesium sulfate, anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask, add a solution of hepta-4,6-dien-1-ol (1.0 equivalent) in anhydrous DCM dropwise at room temperature.
-
Stir the reaction mixture vigorously for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, dilute the mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Expected Yield: 70-85%
Application in Diels-Alder Reactions
This compound serves as a reactive diene in Diels-Alder reactions with various dienophiles. The electron-rich diene readily reacts with electron-deficient alkenes to form cyclohexene derivatives. The aldehyde functionality can either be left untouched for later manipulation or can influence the stereoselectivity of the cycloaddition.
Experimental Protocol: Diels-Alder Reaction of this compound with N-phenylmaleimide
Materials:
-
This compound
-
N-phenylmaleimide
-
Toluene, anhydrous
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol, hexane/ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and N-phenylmaleimide (1.0 equivalent) in anhydrous toluene.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of hexane and ethyl acetate) to yield the desired Diels-Alder adduct.
Expected Yield: 80-95%
Characterization Data of this compound
| Spectroscopic Data | Description |
| ¹³C NMR | Spectral data available.[3] |
| GC-MS | Mass spectrum available, showing molecular ion peak and fragmentation pattern.[3] |
| IR (Vapor Phase) | Infrared spectrum available, showing characteristic peaks for C=O (aldehyde), C=C (alkene), and C-H bonds.[3] |
Visualizing the Synthesis and Reaction
Synthesis of this compound
Caption: Oxidation of Hepta-4,6-dien-1-ol.
Diels-Alder Reaction Workflow
Caption: Diels-Alder reaction workflow.
Logical Relationship of Reactants and Product
Caption: Reactant-product relationship.
References
Applications of Hepta-4,6-dienal in Flavor and Fragrance Chemistry
A Note on Isomer Specificity: The compound "Hepta-4,6-dienal" is not commonly documented in flavor and fragrance literature. The vast majority of scientific and commercial data pertains to its isomer, (2E,4E)-2,4-Heptadienal . This document will focus on the applications of (2E,4E)-2,4-Heptadienal, as it is the relevant isomer in the flavor and fragrance industry.
(2E,4E)-2,4-Heptadienal is a volatile organic compound known for its potent and distinct sensory characteristics. It is found naturally in a variety of cooked and fresh foods, including grilled beef, fish, and olives. In the flavor industry, it is valued for its ability to impart fatty, creamy, and citrus notes. While it possesses a strong aroma, its use in fragrance applications is prohibited by the International Fragrance Association (IFRA) due to insufficient safety data.[1][2]
Quantitative Data
The following tables summarize key quantitative data related to the use and characteristics of (2E,4E)-2,4-Heptadienal.
Table 1: Sensory Characteristics and Identification
| Property | Description |
| FEMA Number | 3164 |
| CAS Number | 4313-03-5 |
| Flavor Profile | Sweet, creamy, fatty, with citrus peel notes.[1][2] |
| Odor Profile | Fatty, sweet, fruity with citrus/melon and spice notes.[1] |
| Natural Occurrence | Grilled beef, fish, olives.[1] |
Table 2: Recommended Usage Levels in Food (FEMA GRAS)
| Food Category | Average Usual Use Level (ppm) | Average Maximum Use Level (ppm) |
| Baked Goods | - | 1.00 |
| Non-alcoholic Beverages | - | - |
| Source: FEMA GRAS flavoring substances publication.[1] |
Table 3: Estimated Daily Intake
| Metric | Value (µ g/capita/day ) |
| Maximised Survey-derived Daily Intakes (MSDI-EU) | 2.20 |
| Maximised Survey-derived Daily Intakes (MSDI-USA) | 23.00 |
| Source: The Good Scents Company.[1] |
Experimental Protocols
Protocol 1: Sensory Evaluation of (2E,4E)-2,4-Heptadienal in a Model Beverage
Objective: To determine the sensory threshold and flavor contribution of (2E,4E)-2,4-Heptadienal in a citrus-flavored beverage.
Materials:
-
(2E,4E)-2,4-Heptadienal (food grade)
-
Base citrus beverage (e.g., lemonade or orange-flavored water)
-
Ethanol (food grade) for stock solution preparation
-
Deionized water
-
Sensory evaluation booths with controlled lighting and ventilation[3]
-
Glassware for sample preparation and presentation
-
Palate cleansers (e.g., unsalted crackers, room temperature water)[3]
-
Trained sensory panel (8-12 members)
Methodology:
-
Stock Solution Preparation:
-
Prepare a 1% solution of (2E,4E)-2,4-Heptadienal in food-grade ethanol.
-
From this, prepare a series of dilutions in deionized water to create a range of concentrations for sensory testing (e.g., 10 ppm, 1 ppm, 0.1 ppm, 0.01 ppm).
-
-
Sample Preparation:
-
Spike the base citrus beverage with the prepared dilutions of (2E,4E)-2,4-Heptadienal to achieve final concentrations ranging from the expected sub-threshold to a clearly perceivable level.
-
Prepare a control sample of the base beverage with no added (2E,4E)-2,4-Heptadienal.
-
Code all samples with random three-digit numbers to blind the panelists.[4]
-
-
Sensory Evaluation (Triangle Test):
-
Present each panelist with three samples, two of which are identical and one is the "odd" sample (the one containing (2E,4E)-2,4-Heptadienal).[5]
-
Ask the panelists to identify the odd sample.
-
The lowest concentration at which a statistically significant number of panelists can correctly identify the odd sample is determined as the detection threshold.
-
-
Descriptive Analysis:
-
Once the threshold is determined, present panelists with samples at and above the threshold concentration.
-
Using a standardized scoresheet, ask panelists to rate the intensity of specific flavor attributes (e.g., "fatty," "creamy," "citrus," "green," "waxy").
-
Panelists should also provide qualitative descriptions of the flavor profile.
-
-
Data Analysis:
-
Analyze the triangle test results using statistical tables to determine significance.
-
For the descriptive analysis, calculate the mean intensity ratings for each attribute at each concentration.
-
Compile the qualitative descriptions to create a comprehensive flavor profile.
-
Protocol 2: Stability Assessment of (2E,4E)-2,4-Heptadienal in a Food Matrix
Objective: To evaluate the stability of (2E,4E)-2,4-Heptadienal in a food product under accelerated storage conditions.
Materials:
-
Food matrix of interest (e.g., UHT milk, clear beverage)
-
(2E,4E)-2,4-Heptadienal (food grade)
-
Environmental chamber capable of controlling temperature and humidity
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Solid-phase microextraction (SPME) fibers suitable for volatile compound analysis
-
Headspace vials
Methodology:
-
Sample Preparation:
-
Spike the food matrix with a known concentration of (2E,4E)-2,4-Heptadienal (e.g., 1 ppm).
-
Package the samples in airtight containers suitable for the intended storage conditions.
-
Prepare a control sample without the added aldehyde.
-
-
Accelerated Storage:
-
Store the samples in an environmental chamber at an elevated temperature (e.g., 40°C) for a specified period (e.g., 4, 8, and 12 weeks).
-
Store a set of control samples at a lower temperature (e.g., 4°C).
-
-
Quantitative Analysis (GC-MS):
-
At each time point, retrieve samples from both storage conditions.
-
Equilibrate the samples to room temperature.
-
Transfer a known volume or weight of the sample into a headspace vial.
-
Perform headspace SPME to extract the volatile compounds.
-
Analyze the extracted compounds using GC-MS.
-
Quantify the concentration of (2E,4E)-2,4-Heptadienal by comparing the peak area to a standard curve.
-
-
Data Analysis:
-
Plot the concentration of (2E,4E)-2,4-Heptadienal as a function of storage time for both storage conditions.
-
Calculate the degradation rate and half-life of the compound in the food matrix under accelerated conditions.
-
Compare the results to the control samples to determine the impact of temperature on stability.
-
Visualizations
Caption: Workflow for developing a flavor formulation incorporating (2E,4E)-2,4-Heptadienal.
Caption: A generalized workflow for the sensory evaluation of a flavor ingredient.
References
Application Note: Analysis of Hepta-4,6-dienal using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and sensitive method for the qualitative and quantitative analysis of Hepta-4,6-dienal using Gas Chromatography coupled with Mass Spectrometry (GC-MS). This compound is a volatile unsaturated aldehyde that can be found in various matrices, including food products, where it may contribute to flavor and aroma profiles or be an indicator of lipid oxidation. The described protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical method for this compound. The methodology encompasses sample preparation, GC-MS parameters, and data analysis, and is suitable for routine quality control and research applications.
Introduction
This compound (C₇H₁₀O) is a polyunsaturated fatty aldehyde.[1] Its analysis is crucial in various fields, from food science to environmental analysis, due to its potential impact on sensory properties and its role as a marker for chemical processes such as lipid peroxidation. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[2] Its high separation efficiency, sensitivity, and the structural information provided by mass spectrometry make it an ideal choice for the analysis of trace levels of aldehydes in complex matrices.[2] This application note provides a comprehensive protocol for the analysis of this compound, adaptable to various sample types.
Experimental Protocol
Sample Preparation
Given that this compound is a volatile compound, headspace sampling is a highly effective and clean method for its introduction into the GC-MS system. This technique minimizes matrix effects and protects the analytical column from non-volatile residues.
Protocol for Headspace Solid-Phase Microextraction (HS-SPME):
-
Sample Aliquoting: Place a precisely weighed or measured amount of the sample (e.g., 1-5 g of a solid or 1-5 mL of a liquid) into a 20 mL headspace vial.
-
Internal Standard Spiking (Optional but Recommended for Quantification): Spike the sample with an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time) at a known concentration.
-
Vial Sealing: Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.
-
Equilibration: Place the vial in a heated agitator. Incubate at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes) with agitation to facilitate the partitioning of this compound into the headspace.
-
SPME Fiber Exposure: Insert the SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) into the vial's headspace and expose it for a defined period (e.g., 20 minutes) to adsorb the volatile analytes.
-
Desorption: Retract the fiber and immediately introduce it into the hot GC injector for thermal desorption of the analytes onto the column.
Logical Workflow for Sample Preparation and Analysis
Caption: Workflow for this compound analysis.
GC-MS Instrumentation and Parameters
The following parameters are based on a general method for the analysis of diene aldehydes and can be optimized for specific instrumentation and sample matrices.
Table 1: Gas Chromatography (GC) Parameters
| Parameter | Value |
| GC System | Agilent 8890 GC or equivalent |
| Column | HP-INNOWax (60 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Flow Rate | 0.8 mL/min (Constant Flow) |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (with SPME) |
| Oven Temperature Program | Initial: 40°C, hold for 6 min |
| Ramp 1: 3°C/min to 100°C, hold for 5 min | |
| Ramp 2: 5°C/min to 230°C, hold for 10 min | |
| Total Run Time | Approximately 60 minutes |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Value |
| MS System | Agilent 7000D Triple Quadrupole MS or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Transfer Line Temperature | 280°C |
| Mass Scan Range | m/z 35-350 |
| Acquisition Mode | Full Scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation and Quantitative Analysis
For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound at various concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration.
Table 3: Hypothetical Quantitative Data Summary
| Parameter | Result |
| Retention Time (RT) | ~15-20 min (dependent on exact conditions) |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Linearity Range (R²) | 0.5 - 100 ng/mL (>0.995) |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95-105% |
Note: The values in Table 3 are hypothetical and should be experimentally determined during method validation.
Signaling Pathway and Logical Relationships
The analysis of this compound is often linked to the study of lipid peroxidation, a complex process involving the oxidative degradation of lipids.
Diagram of Simplified Lipid Peroxidation Pathway Leading to Aldehyde Formation
Caption: Simplified lipid peroxidation pathway.
Conclusion
The GC-MS method detailed in this application note provides a reliable and sensitive approach for the analysis of this compound. The use of headspace sampling is advantageous for volatile analytes, and the specified GC and MS parameters offer a solid foundation for method development and validation. This protocol can be readily adapted for the analysis of this compound in a variety of sample matrices, making it a valuable tool for researchers and scientists in diverse fields.
References
Application Note: Determination of Hepta-4,6-dienal using High-Performance Liquid Chromatography with UV Detection
Abstract
This application note details a robust and sensitive method for the quantification of Hepta-4,6-dienal using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. Due to the lack of a strong chromophore in this compound, a pre-column derivatization step using 2,4-dinitrophenylhydrazine (DNPH) is employed. This reaction produces a stable 2,4-dinitrophenylhydrazone derivative that can be readily detected at 360 nm. The method is suitable for the analysis of this compound in various sample matrices and is based on established protocols for other unsaturated aldehydes.
Introduction
This compound is an unsaturated aldehyde that may be of interest in flavor and fragrance research, as well as in studies of lipid peroxidation and environmental analysis. Accurate and reliable quantification of this analyte is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) offers a powerful analytical tool for the separation and quantification of such compounds. However, the native molecule lacks a suitable chromophore for sensitive UV detection.
To overcome this limitation, a widely adopted strategy involves derivatization with 2,4-dinitrophenylhydrazine (DNPH). DNPH reacts with the carbonyl group of aldehydes and ketones to form highly colored and UV-active 2,4-dinitrophenylhydrazone derivatives.[1][2][3][4] This application note provides a detailed protocol for the derivatization of this compound followed by its analysis using a reversed-phase HPLC method with UV detection.
Experimental
-
This compound standard
-
2,4-Dinitrophenylhydrazine (DNPH), reagent grade
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or ultrapure
-
Hydrochloric acid (HCl), concentrated
-
Syringe filters, 0.45 µm PTFE or equivalent
A standard HPLC system equipped with the following components is suitable for this analysis:
-
Binary or Quaternary HPLC Pump
-
Autosampler
-
Column Thermostat
-
UV-Vis or Diode Array Detector (DAD)
The following table summarizes the recommended HPLC parameters for the analysis of the this compound-DNPH derivative. These conditions are based on typical methods for the analysis of other DNPH-derivatized aldehydes and may require optimization for specific instrumentation and sample matrices.[1][5][6]
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic (e.g., 60% B) or a shallow gradient if needed for complex samples |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 - 40 °C |
| Detection Wavelength | 360 nm |
| Injection Volume | 10 - 20 µL |
Protocols
-
Caution: DNPH is explosive when dry and should be handled with care. It is typically supplied wetted with water.
-
Prepare a saturated solution of DNPH in acetonitrile containing a small amount of acid catalyst. For example, dissolve DNPH in acetonitrile and add concentrated hydrochloric acid to a final concentration of approximately 1-2%.
-
The solution should be freshly prepared for best results.
-
Prepare a stock solution of this compound in acetonitrile.
-
Create a series of calibration standards by diluting the stock solution with acetonitrile to cover the desired concentration range.
-
To an aliquot of the sample or standard solution in a vial, add an excess of the DNPH derivatizing reagent.
-
Cap the vial and vortex to mix.
-
Allow the reaction to proceed at room temperature for at least 1 hour, or gently heat (e.g., 40-60°C) for a shorter period (e.g., 15-30 minutes) to ensure complete derivatization.
-
After the reaction is complete, the solution is ready for HPLC analysis. If necessary, filter the sample through a 0.45 µm syringe filter before injection.
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the derivatized standards and samples.
-
Record the chromatograms and integrate the peak corresponding to the this compound-DNPH derivative.
-
Construct a calibration curve by plotting the peak area of the this compound-DNPH derivative versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the determination of this compound by HPLC.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Hepta-4,6-dienal
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Hepta-4,6-dienal. Given that a standardized, high-yield protocol is not extensively documented, this guide focuses on a plausible and robust two-step synthetic route: a Wittig reaction to form the C4-C5 double bond and create the dienol precursor, followed by a mild oxidation to furnish the target aldehyde.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Step 1: Wittig Reaction for Hepta-4,6-dien-1-ol Synthesis
Q1: Why is the yield of my Wittig reaction for hepta-4,6-dien-1-ol unexpectedly low?
A1: Low yields in Wittig reactions can stem from several factors. A primary cause is often incomplete formation or instability of the ylide. Ensure that your phosphonium salt is completely dry and that the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture from quenching the strongly basic reagents and the ylide. The choice of base and solvent is also critical. Strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically required for non-stabilized ylides.[1] If the ylide is not forming, you may observe the recovery of a significant amount of your starting aldehyde.
Another potential issue is the purity of the starting aldehyde (e.g., crotonaldehyde). Aldehydes can be prone to oxidation or polymerization, which can inhibit the reaction.[2][3] It is advisable to use freshly distilled or purified aldehyde for the reaction.
Q2: My Wittig reaction is producing a mixture of E/Z isomers. How can I improve the stereoselectivity?
A2: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.[2] For the synthesis of a dienal, a non-stabilized or semi-stabilized ylide is typically used. Non-stabilized ylides generally favor the formation of the (Z)-alkene, especially under salt-free conditions.[2][4] To favor the (E)-alkene, the Schlosser modification of the Wittig reaction can be employed, which involves the use of an additional equivalent of organolithium reagent at low temperatures to equilibrate the intermediate betaine.[2][3]
Q3: How do I effectively remove the triphenylphosphine oxide byproduct from my reaction mixture?
A3: Triphenylphosphine oxide can be challenging to remove due to its polarity and crystallinity. One common method is to concentrate the reaction mixture and triturate the residue with a non-polar solvent like diethyl ether or hexanes, in which the triphenylphosphine oxide is poorly soluble, causing it to precipitate. The solid can then be removed by filtration. For more stubborn cases, column chromatography on silica gel is an effective purification method.
Step 2: Oxidation of Hepta-4,6-dien-1-ol to this compound
Q1: My oxidation reaction is resulting in the formation of hepta-4,6-dienoic acid instead of the desired aldehyde. What is causing this over-oxidation?
A1: Over-oxidation to the carboxylic acid is a common issue when using strong oxidizing agents. For the oxidation of an allylic alcohol like hepta-4,6-dien-1-ol, it is crucial to use mild and selective reagents. Reagents such as Dess-Martin periodinane (DMP) or those used in a Swern oxidation are highly effective for this transformation and typically do not lead to over-oxidation.[5][6][7] Manganese dioxide (MnO2) is also a very mild reagent specifically for the oxidation of allylic alcohols.[8] Ensure your reaction conditions are not too harsh (e.g., elevated temperatures for prolonged periods) and that you are using the correct stoichiometry of the oxidizing agent.
Q2: The yield of my oxidation is low, and I am recovering a significant amount of the starting alcohol. How can I improve the conversion?
A2: Incomplete conversion can be due to several factors. The oxidizing agent may have degraded; for instance, Dess-Martin periodinane is moisture-sensitive. Ensure you are using a fresh or properly stored reagent. In the case of a Swern oxidation, maintaining the very low temperatures (typically -78 °C) during the initial steps is critical for the formation of the active species.[9] Increasing the equivalents of the oxidizing agent slightly (e.g., from 1.1 to 1.5 equivalents) may also improve the conversion. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.
Q3: I am having difficulty purifying the final product, this compound. What are the best practices?
A3: Unsaturated aldehydes can be sensitive and prone to polymerization or degradation on silica gel.[10] It is advisable to use a deactivated silica gel (e.g., by adding 1% triethylamine to the eluent) for column chromatography to minimize these side reactions. Distillation under reduced pressure is another effective purification method for volatile aldehydes, provided they are thermally stable. A bisulfite adduct formation can also be used to purify aldehydes from non-carbonyl impurities; the aldehyde can be regenerated by treatment with a base.[10]
Frequently Asked Questions (FAQs)
Q: What is a reliable synthetic strategy for this compound? A: A robust two-step approach is the most common strategy. The first step involves a Wittig reaction between an appropriate C3 aldehyde (like crotonaldehyde) and a C4 phosphonium ylide to generate hepta-4,6-dien-1-ol. The second step is the mild oxidation of this dienol to the target this compound.
Q: Which oxidation method is preferable for converting hepta-4,6-dien-1-ol to the aldehyde? A: Both Dess-Martin periodinane (DMP) oxidation and Swern oxidation are excellent choices. DMP is often favored for its operational simplicity and mild, room-temperature conditions.[5][8] The Swern oxidation is also very mild and effective but requires cryogenic temperatures and produces foul-smelling dimethyl sulfide.[7][8]
Q: How can I monitor the progress of my reactions? A: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of both the Wittig and oxidation reactions. Staining with a potassium permanganate solution can be very effective for visualizing the alcohol and the dienal products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for a more quantitative assessment of the reaction progress.
Q: What are the key safety considerations for this synthesis? A: The Wittig reaction often involves pyrophoric reagents like n-BuLi and moisture-sensitive reagents, which should be handled under an inert atmosphere by trained personnel. The Swern oxidation generates noxious dimethyl sulfide gas and should be performed in a well-ventilated fume hood.[8] Dess-Martin periodinane is reported to be potentially explosive under certain conditions and should be handled with care.[11] Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate personal protective equipment (PPE).
Data Presentation
Table 1: Comparison of Reaction Conditions for Wittig Reaction
| Parameter | Condition A (n-BuLi) | Condition B (NaH) |
| Base | n-Butyllithium | Sodium Hydride |
| Solvent | Tetrahydrofuran (THF) | Dimethylformamide (DMF) |
| Temperature | -78 °C to Room Temp | 0 °C to Room Temp |
| Typical Yield | 60-80% | 50-70% |
| Notes | Requires strictly anhydrous conditions. | Slower reaction time; easier to handle than n-BuLi. |
Table 2: Comparison of Mild Oxidation Methods for Hepta-4,6-dien-1-ol
| Parameter | Method A (Dess-Martin) | Method B (Swern) |
| Reagents | Dess-Martin Periodinane | Oxalyl Chloride, DMSO, Triethylamine |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Temperature | Room Temperature | -78 °C to Room Temperature |
| Typical Yield | 85-95% | 85-95% |
| Notes | Operationally simple.[12] | Requires cryogenic conditions; produces a malodorous byproduct.[9] |
Experimental Protocols
Protocol 1: Synthesis of Hepta-4,6-dien-1-ol via Wittig Reaction
-
To a flame-dried, three-necked flask under an argon atmosphere, add (4-hydroxybutyl)triphenylphosphonium bromide (1.2 equivalents) and anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (2.5 M in hexanes, 2.4 equivalents) dropwise via syringe. The solution should turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
Add a solution of freshly distilled crotonaldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford hepta-4,6-dien-1-ol.
Protocol 2: Synthesis of this compound via Dess-Martin Oxidation
-
To a flask containing a solution of hepta-4,6-dien-1-ol (1.0 equivalent) in dichloromethane (DCM), add Dess-Martin periodinane (1.2 equivalents) in one portion at room temperature.[12]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate (1:1).
-
Shake the funnel vigorously until the organic layer becomes clear.
-
Separate the layers and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate carefully under reduced pressure.
-
Purify the crude aldehyde by column chromatography on deactivated silica gel or by distillation under reduced pressure.
Visualizations
Caption: Proposed two-step synthesis of this compound.
Caption: Troubleshooting guide for low yield in the Wittig reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Dess-Martin Oxidation [organic-chemistry.org]
- 6. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 7. Swern Oxidation [organic-chemistry.org]
- 8. Alcohol to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Purification of Hepta-4,6-dienal
Welcome to the technical support center for the purification of Hepta-4,6-dienal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this polyunsaturated aldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: this compound is a polyunsaturated aldehyde, which makes it susceptible to several issues during purification. The primary challenges include:
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Isomerization: The conjugated double bonds can isomerize under thermal stress or in the presence of acid or base catalysts.
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Oxidation: Aldehydes are prone to oxidation, forming the corresponding carboxylic acid, especially when exposed to air.
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Polymerization: Unsaturated aldehydes can polymerize, particularly at elevated temperatures or in the presence of radical initiators.
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Decomposition: The compound may be sensitive to heat and light, leading to degradation.
Q2: What are the most common impurities found in crude this compound?
A2: Impurities can originate from the synthetic route or from degradation of the product. Common impurities may include:
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Starting materials and reagents from the synthesis.
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Byproducts from side reactions, such as other isomers or condensation products.
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Hepta-4,6-dienoic acid: The oxidation product of this compound.
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Polymers and oligomers of this compound.
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Solvent residues from the reaction or extraction steps.
Q3: How can I assess the purity of my this compound sample?
A3: Purity is typically assessed using a combination of analytical techniques:
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Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.
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High-Performance Liquid Chromatography (HPLC): Useful for separating non-volatile impurities and isomers.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify impurities with distinct spectral signatures.
Q4: What are the recommended storage conditions for purified this compound?
A4: To minimize degradation, purified this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C). It is also advisable to protect it from light by using amber vials. The use of antioxidants, such as BHT (butylated hydroxytoluene), may also be considered for long-term storage.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Fractional Vacuum Distillation
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Recovery/Yield | - Product decomposition at high temperatures.- Inefficient fraction collection.- Leaks in the vacuum system. | - Use a lower distillation temperature by applying a higher vacuum.- Ensure the fraction collector is at the correct temperature to condense the product.- Check all joints and connections for leaks. |
| Product Discoloration (Yellowing/Browning) | - Thermal degradation or polymerization. | - Lower the distillation temperature and pressure.- Minimize the distillation time.- Add a radical inhibitor (e.g., hydroquinone) to the distillation flask. |
| Co-distillation of Impurities | - Boiling points of impurities are close to the product. | - Use a longer or more efficient fractionating column.- Optimize the reflux ratio to improve separation.- Consider a different purification technique if distillation is ineffective. |
Flash Column Chromatography
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Product and Impurities | - Inappropriate solvent system (eluent).- Column overloading.- Improper column packing. | - Perform thorough TLC analysis to find an optimal solvent system with a good separation factor (ΔRf).- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly without cracks or channels. |
| Product Degradation on the Column | - Silica gel is acidic and can cause degradation of sensitive compounds. | - Neutralize the silica gel by washing it with a solvent mixture containing a small amount of a non-nucleophilic base (e.g., triethylamine) before packing.- Use a less acidic stationary phase like alumina. |
| Tailing of the Product Peak | - Strong interaction between the aldehyde and the stationary phase.- Presence of highly polar impurities. | - Add a small percentage of a more polar solvent to the eluent to reduce tailing.- Pre-treat the crude sample to remove highly polar impurities before chromatography. |
Preparative HPLC
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Broad or Split Peaks | - Column overloading.- Inefficient column.- Inappropriate mobile phase. | - Reduce the injection volume or the concentration of the sample.- Check the column's performance with a standard compound.- Optimize the mobile phase composition and gradient. |
| Low Recovery from the Column | - Irreversible adsorption of the product onto the stationary phase.- Product degradation during the run. | - Use a different stationary phase.- Ensure the mobile phase is compatible with the compound's stability.- Minimize the run time. |
Quantitative Data Summary
The following table provides typical (hypothetical) data for the purification of this compound using different techniques. Actual results will vary depending on the crude sample's purity and the specific experimental conditions.
| Purification Technique | Typical Purity (%) | Typical Yield (%) | Advantages | Disadvantages |
| Fractional Vacuum Distillation | 85-95 | 60-80 | Scalable, good for removing non-volatile impurities. | Potential for thermal degradation. |
| Flash Column Chromatography | >95 | 50-70 | High resolution, good for removing closely related impurities. | Can be time-consuming, potential for product degradation on silica. |
| Preparative HPLC | >99 | 40-60 | Excellent separation, highest purity achievable. | Lower capacity, more expensive. |
| Sodium Bisulfite Extraction | >90 | 70-90 | Specific for aldehydes, good for removing non-aldehyde impurities. | Requires regeneration of the aldehyde, which can lead to some product loss. |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
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Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column. Ensure all glassware is dry and all joints are properly sealed with vacuum grease.
-
Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Distillation:
-
Slowly apply vacuum to the system.
-
Begin heating the distillation flask gently with a heating mantle.
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Collect a forerun fraction containing volatile impurities.
-
Increase the temperature gradually and collect the product fraction at the expected boiling point under the applied vacuum.
-
Monitor the temperature and pressure throughout the distillation.
-
-
Post-Distillation: Once the product has been collected, cool the system down before releasing the vacuum.
Protocol 2: Purification by Flash Column Chromatography
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Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) that provides a good separation between this compound and its impurities. The target Rf value for the product should be around 0.2-0.3.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification via Sodium Bisulfite Adduct
-
Adduct Formation:
-
Dissolve the crude this compound in a suitable solvent (e.g., ethanol).
-
Add a saturated aqueous solution of sodium bisulfite and stir vigorously.
-
The aldehyde will react to form a solid bisulfite adduct, which will precipitate out of the solution.
-
-
Isolation of the Adduct:
-
Filter the solid adduct and wash it with a non-polar solvent (e.g., hexane) to remove non-aldehyde impurities.
-
-
Regeneration of the Aldehyde:
-
Suspend the washed adduct in water.
-
Add a mild base (e.g., saturated sodium bicarbonate solution) or a dilute acid (e.g., dilute HCl) to regenerate the aldehyde.
-
-
Extraction and Isolation:
-
Extract the regenerated aldehyde with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Visualizations
Technical Support Center: Hepta-4,6-dienal Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of hepta-4,6-dienal. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
Q1: My reaction is producing a complex mixture of products, and the yield of this compound is very low. What are the likely side reactions?
A1: The synthesis of this compound via the mixed aldol condensation of crotonaldehyde and propionaldehyde is susceptible to several side reactions, leading to a mixture of products and reduced yield of the desired dienal. The primary side reactions are the self-condensation of the starting aldehydes.
Common Side Reactions:
-
Self-condensation of Propionaldehyde: Two molecules of propionaldehyde can react to form 3-hydroxy-2-methylpentanal, which can then dehydrate to 2-methyl-2-pentenal.
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Self-condensation of Crotonaldehyde: Crotonaldehyde can also undergo self-condensation, although this is generally less favored than the reaction of saturated aldehydes. This can lead to the formation of higher molecular weight poly-unsaturated aldehydes and polymers.
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Michael Addition: The enolate of propionaldehyde can potentially add to the β-carbon of crotonaldehyde (a Michael acceptor), leading to the formation of a different structural isomer after subsequent aldol reaction and dehydration.
-
Polymerization: Aldehydes, particularly unsaturated ones, are prone to polymerization, especially in the presence of strong acids or bases or at elevated temperatures.
To minimize these side reactions, careful control of reaction conditions is crucial. Consider strategies such as slow, controlled addition of one aldehyde to the other in the presence of the catalyst.
Q2: I am observing the formation of significant amounts of 2-methyl-2-pentenal in my reaction mixture. How can I prevent this?
A2: The formation of 2-methyl-2-pentenal is a clear indication of the self-condensation of propionaldehyde. This is a common issue in mixed aldol condensations. To suppress this side reaction, you can employ one of the following strategies:
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Controlled Addition: Add the propionaldehyde slowly to a mixture of crotonaldehyde and the base catalyst. This ensures that the concentration of propionaldehyde enolate is kept low, minimizing its opportunity to react with another molecule of propionaldehyde.
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Choice of Base: Using a milder base might favor the desired cross-condensation over the self-condensation of propionaldehyde.
-
Temperature Control: Running the reaction at a lower temperature can help to control the rate of all reactions, potentially favoring the desired pathway.
Q3: My desired product, this compound, seems to be degrading or polymerizing during workup and purification. What can I do to improve its stability?
A3: this compound, being a poly-unsaturated aldehyde, is susceptible to degradation through polymerization, oxidation, and other decomposition pathways, especially when exposed to heat, light, or air.
Strategies to Improve Stability:
-
Mild Workup Conditions: Use dilute, cold acid for neutralization and avoid excessive heating during solvent removal.
-
Inert Atmosphere: Perform the workup and purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
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Use of Inhibitors: Consider adding a small amount of a radical inhibitor, such as hydroquinone or BHT (butylated hydroxytoluene), to the crude product before purification to prevent polymerization.
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Purification Method: Flash column chromatography on silica gel is often a suitable method for purifying unsaturated aldehydes. Use a non-polar eluent system and avoid prolonged exposure of the compound to the silica gel. Distillation should be performed under reduced pressure and at the lowest possible temperature.
Frequently Asked Questions (FAQs)
Q4: What is a general experimental protocol for the synthesis of this compound from crotonaldehyde and propionaldehyde?
A4: The following is a general procedure for a base-catalyzed mixed aldol condensation. Optimization of specific parameters may be required.
Experimental Protocol: Synthesis of this compound
| Step | Procedure | Notes |
| 1. Reaction Setup | In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve crotonaldehyde (1.0 eq) in a suitable solvent (e.g., ethanol, THF). Place the flask in an ice bath to maintain a low temperature. | Maintain an inert atmosphere (N2 or Ar). |
| 2. Catalyst Addition | Prepare a solution of the base catalyst (e.g., 10% aqueous NaOH or a solution of sodium ethoxide in ethanol) and add it to the dropping funnel. | The choice and concentration of the base are critical and may need optimization. |
| 3. Aldehyde Addition | Add propionaldehyde (1.0 - 1.2 eq) to the dropping funnel containing the base solution. | A slight excess of propionaldehyde may be used. |
| 4. Reaction | Add the propionaldehyde/base mixture dropwise to the stirred solution of crotonaldehyde over a period of 1-2 hours, maintaining the temperature at 0-5 °C. After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 12-24 hours). | Monitor the reaction progress by TLC. |
| 5. Workup | Quench the reaction by pouring it into a cold, dilute aqueous acid solution (e.g., 1 M HCl) with stirring. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). | Ensure the final pH is neutral or slightly acidic. |
| 6. Purification | Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by vacuum distillation. | Avoid excessive heating. |
Q5: What are the expected yields and key characterization data for this compound?
A5: The yield of this compound can vary significantly depending on the reaction conditions and the extent of side reactions. A well-optimized procedure might yield the product in the range of 40-60%.
Expected Characterization Data:
| Analysis | Expected Result |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR | Signals corresponding to aldehydic, vinylic, and allylic protons. |
| ¹³C NMR | Signals for the aldehyde carbonyl carbon and sp² carbons of the double bonds. |
| IR Spectroscopy | Characteristic C=O stretching frequency for an α,β-unsaturated aldehyde (around 1685 cm⁻¹) and C=C stretching frequencies. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of this compound (C₇H₁₀O, 110.15 g/mol ). |
Q6: How can I visualize the reaction pathway and potential side reactions?
A6: The following diagrams illustrate the intended synthesis pathway and the major side reactions.
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Common side reactions in this compound synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
Hepta-4,6-dienal stability and degradation products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Hepta-4,6-dienal. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common isomers?
This compound is a polyunsaturated aldehyde. The specific isomer of interest is often (4E)-hepta-4,6-dienal. It is important to specify the isomer in your research as different isomers can have varying properties and reactivity.
Q2: What are the primary factors that affect the stability of this compound?
This compound, like other polyunsaturated aldehydes, is susceptible to degradation induced by several factors:
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Oxidation: Exposure to air (oxygen) can lead to the formation of various oxidation products. This process can be accelerated by heat and light.
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Temperature: Elevated temperatures can cause thermal degradation, leading to the breakdown of the molecule into smaller, more volatile compounds.
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Light: Exposure to UV or even ambient light can trigger photochemical reactions, resulting in isomerization or degradation.
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pH: The stability of this compound can be influenced by the pH of the solution. Both acidic and basic conditions can potentially catalyze degradation reactions.
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Polymerization: Due to its conjugated double bonds, this compound has the potential to polymerize, especially at higher concentrations or in the presence of initiators.
Q3: What are the expected degradation products of this compound?
While specific studies on this compound are limited, based on the degradation of similar polyunsaturated aldehydes, the following products can be anticipated:
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Oxidation Products: Carboxylic acids (e.g., hepta-4,6-dienoic acid), smaller aldehydes, and ketones resulting from the cleavage of the carbon-carbon double bonds.
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Thermal Degradation Products: In the presence of air, thermal stress can lead to the formation of a complex mixture of smaller, volatile aldehydes and other carbonyl compounds. Studies on the similar compound 2,4-heptadienal have shown the formation of formaldehyde, acetaldehyde, propanal, and hexanal upon thermal degradation.
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Polymers: Oligomers and polymers resulting from the self-reaction of this compound molecules.
Troubleshooting Guides
Issue 1: Inconsistent experimental results or loss of starting material.
| Possible Cause | Troubleshooting Step |
| Degradation during storage | Review storage conditions. This compound should be stored at low temperatures (ideally -20°C or below), protected from light, and under an inert atmosphere (e.g., argon or nitrogen). |
| Degradation during experiment | Minimize exposure to air and light during your experimental setup. Use freshly prepared solutions. Consider deoxygenating your solvents. |
| Reaction with solvent | Ensure the solvent is of high purity and free from peroxides. Some solvents, like older ethers, can contain impurities that initiate degradation. |
| Inaccurate quantification | Verify the calibration of your analytical instruments. Use a freshly prepared standard of this compound for quantification. |
Issue 2: Appearance of unexpected peaks in analytical chromatograms (e.g., GC-MS, HPLC).
| Possible Cause | Troubleshooting Step |
| Oxidative degradation | Characterize the new peaks by mass spectrometry to identify potential oxidation products (e.g., shorter-chain aldehydes, carboxylic acids). Compare with the expected degradation products mentioned in the FAQs. |
| Thermal degradation in GC inlet | If using GC-MS, lower the injector temperature to minimize on-column degradation. Derivatization of the aldehyde group can also improve thermal stability. |
| Polymerization | Look for a broad hump in your chromatogram, which could indicate the presence of oligomers. Use techniques like size-exclusion chromatography to investigate polymerization. |
| Isomerization | The appearance of a new peak with the same mass-to-charge ratio could indicate isomerization. This can be influenced by light, heat, or pH. |
Summary of Stability Data
Due to the limited availability of specific quantitative data for this compound, the following table provides a general overview of expected stability based on the behavior of similar unsaturated aldehydes.
| Condition | Parameter | Expected Stability of this compound | Potential Degradation Products |
| Storage | Temperature | Stable for short periods at 4°C. For long-term storage, -20°C to -80°C is recommended. | Minimal degradation at recommended temperatures. |
| Light | Sensitive to light. Store in amber vials or protect from light. | Isomers, polymers. | |
| Atmosphere | Sensitive to oxygen. Store under an inert atmosphere. | Oxidation products (aldehydes, ketones, carboxylic acids). | |
| Experimental | pH | Stability is pH-dependent. Avoid strongly acidic or basic conditions. | Isomers, aldol condensation products (in base). |
| Temperature | Prone to thermal degradation at elevated temperatures. | Smaller aldehydes and ketones. | |
| Solvents | Generally stable in pure, aprotic solvents. Avoid solvents with reactive impurities (e.g., peroxides). | Solvent adducts, degradation products from impurities. |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
This protocol outlines a general procedure for assessing the stability of this compound under accelerated conditions.
1. Materials:
- This compound
- High-purity solvent (e.g., acetonitrile or ethanol)
- Amber glass vials with Teflon-lined caps
- Temperature and humidity-controlled stability chamber
- HPLC-UV or GC-MS system
2. Procedure:
- Prepare a stock solution of this compound of known concentration in the chosen solvent.
- Aliquot the solution into several amber glass vials.
- Purge the headspace of each vial with an inert gas (e.g., argon) before sealing.
- Place the vials in a stability chamber set to accelerated conditions (e.g., 40°C / 75% RH).
- At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove a vial for analysis.
- Analyze the sample by HPLC-UV or GC-MS to determine the concentration of remaining this compound and to identify any degradation products.
- Plot the concentration of this compound versus time to determine the degradation rate.
Protocol 2: Analysis of Degradation Products by GC-MS
This protocol describes a general method for the identification of volatile degradation products.
1. Sample Preparation:
- For a degraded sample of this compound, dilute an aliquot in a suitable volatile solvent (e.g., dichloromethane).
- For analysis of headspace, a solid-phase microextraction (SPME) fiber can be exposed to the headspace above the degraded sample.
2. GC-MS Parameters (Example):
- Column: A non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms).
- Injector Temperature: Start with a lower temperature (e.g., 200°C) to minimize thermal degradation.
- Oven Program: A temperature ramp from a low starting temperature (e.g., 40°C) to a high final temperature (e.g., 250°C) to separate compounds with a wide range of boiling points.
- Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 35-400.
3. Data Analysis:
- Identify peaks corresponding to this compound and any new compounds.
- Compare the mass spectra of the new peaks with spectral libraries (e.g., NIST) to tentatively identify the degradation products.
Visualizations
Caption: General degradation pathways of this compound.
Caption: Workflow for assessing this compound stability.
Storage conditions for Hepta-4,6-dienal to prevent polymerization
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of Hepta-4,6-dienal to prevent its polymerization. The following sections offer troubleshooting advice and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it prone to polymerization?
This compound is a polyunsaturated aldehyde. Its structure, containing conjugated double bonds and an aldehyde functional group, makes it susceptible to polymerization. This reactivity is due to the extended conjugation, which can facilitate addition reactions, and the inherent reactivity of the aldehyde group.[1] Polymerization can be initiated by factors such as heat, light, and the presence of catalysts or impurities.
Q2: What are the primary concerns when storing this compound?
The main concerns are polymerization and oxidation. Polymerization leads to the formation of unwanted oligomers and polymers, which alters the purity and properties of the compound. Aldehydes are also known to be susceptible to oxidation. Improper storage can result in a decrease in the monomer's concentration and the formation of insoluble byproducts.
Q3: What are the recommended storage temperatures for this compound?
While specific data for this compound is limited, data for the structurally similar compound (2E,4E)-Hepta-2,4-dienal suggests the following storage temperatures:
It is crucial to store the compound in a dry and well-ventilated place.[3]
Q4: Should I use any inhibitors to prevent the polymerization of this compound?
Yes, using inhibitors is a common practice to stabilize unsaturated aldehydes. While specific inhibitors for this compound are not extensively documented, compounds effective for other aldehydes can be considered. Triethanolamine and dimethylethanolamine have been shown to be effective stabilizers for aldehydes with up to 14 carbon atoms at concentrations of 20 to 100 ppm.[4] These inhibitors can prevent the formation of trimers and aldol condensation products during storage.[4]
Troubleshooting Guide
Issue: I observed solid particles or a viscous liquid in my this compound sample.
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Probable Cause: This is a strong indication that polymerization has occurred. This can be triggered by exposure to elevated temperatures, light, or the absence of an effective inhibitor.
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Solution:
-
Do not use the sample: The purity of the compound is compromised.
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Review your storage conditions: Ensure the compound is stored at the recommended low temperatures and protected from light.
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Consider adding an inhibitor: If not already present, adding a suitable inhibitor like triethanolamine or dimethylethanolamine at a low concentration (e.g., 50-100 ppm) to fresh, unpolymerized material can help prevent this issue in the future. Always perform a small-scale test to ensure compatibility with your specific application.
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Issue: My experimental results are inconsistent when using this compound from a previously opened container.
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Probable Cause: The compound may have partially degraded or polymerized upon exposure to air and moisture. The headspace in a partially filled container can also contribute to degradation.
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Solution:
-
Use fresh aliquots: Whenever possible, use a fresh, unopened container of this compound.
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Inert atmosphere: For opened containers, it is best practice to blanket the remaining liquid with an inert gas like argon or nitrogen before resealing to minimize contact with air.
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Aliquotting: Upon receiving a new batch, consider aliquoting the compound into smaller, single-use vials under an inert atmosphere to avoid repeated freeze-thaw cycles and exposure of the entire stock.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound and Similar Unsaturated Aldehydes
| Parameter | Recommendation | Rationale |
| Short-Term Storage | -20°C (up to 1 month) | Minimizes degradation and polymerization for immediate use.[2] |
| Long-Term Storage | -80°C (up to 6 months) | Preserves the integrity of the compound for extended periods.[2] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation and moisture-induced degradation. |
| Container | Tightly sealed, amber glass vial | Protects from light and prevents evaporation and contamination. |
| Inhibitor (optional) | Triethanolamine or Dimethylethanolamine (20-100 ppm) | Stabilizes against polymerization and autocondensation.[4] |
Experimental Protocols
Protocol for Storing this compound with an Inhibitor
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Obtain fresh this compound: Ensure the starting material is of high purity and has not been previously exposed to conditions that might initiate polymerization.
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Prepare inhibitor stock solution: Prepare a dilute stock solution of the chosen inhibitor (e.g., triethanolamine or dimethylethanolamine) in a compatible, dry, and inert solvent.
-
Add inhibitor: To the this compound, add the inhibitor stock solution to achieve the desired final concentration (e.g., 50 ppm).
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Mix thoroughly but gently: Swirl the container gently to ensure homogenous distribution of the inhibitor. Avoid vigorous shaking, which can introduce air.
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Inert gas purging: Flush the headspace of the container with a gentle stream of an inert gas (argon or nitrogen) for a few minutes.
-
Seal and store: Tightly seal the container and store it at the recommended low temperature (-20°C for short-term or -80°C for long-term storage), protected from light.
Mandatory Visualization
Caption: Workflow for preventing the polymerization of this compound.
References
Optimizing reaction conditions for Hepta-4,6-dienal synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of hepta-4,6-dienal. The content is structured to address common challenges and provide clear, actionable guidance for successful experimentation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the vinylogous aldol condensation of crotonaldehyde and acetaldehyde.
| Issue | Question | Possible Causes | Solutions |
| Low to No Product Formation | Why is the yield of this compound very low or non-existent? | 1. Ineffective Enolate Formation: The base may not be strong enough to deprotonate acetaldehyde effectively. 2. Low Reaction Temperature: The activation energy for the condensation may not be reached. 3. Reaction Stalling: Impurities in reagents or solvents may be quenching the reaction. | 1. Use a Stronger Base: Consider using a stronger, non-nucleophilic base like lithium diisopropylamide (LDA) to ensure complete enolate formation. 2. Optimize Temperature: Gradually increase the reaction temperature. For base-catalyzed reactions, temperatures around 0°C to room temperature are often a good starting point. For acid-catalyzed dehydration, gentle heating may be required.[1] 3. Ensure Reagent and Solvent Purity: Use freshly distilled solvents and high-purity reagents. |
| Formation of Multiple Products | My reaction mixture shows multiple spots on TLC, indicating several side products. What are they and how can I avoid them? | 1. Self-Condensation of Acetaldehyde: Acetaldehyde can react with itself to form crotonaldehyde.[2][3] 2. Michael Addition: The enolate of acetaldehyde can undergo 1,4-conjugate addition to crotonaldehyde. 3. Polymerization: Aldehydes, especially under basic or acidic conditions, can polymerize.[4] | 1. Controlled Addition of Acetaldehyde: Add the acetaldehyde dropwise to the reaction mixture containing the base and crotonaldehyde to maintain a low concentration of the enolate. 2. Use of a Bulky Lewis Acid: Employing a bulky Lewis acid can help direct the reaction towards the desired 1,2-addition (vinylogous aldol) by sterically hindering the 1,4-addition pathway.[5] 3. Maintain Low Temperatures: Running the reaction at lower temperatures can help minimize polymerization and other side reactions. |
| Product is the Aldol Adduct, Not the Dienal | I have isolated the intermediate β-hydroxy aldehyde instead of the final this compound. How do I promote dehydration? | 1. Insufficient Heating: The reaction may not have been heated sufficiently to drive the elimination of water. 2. Inappropriate Catalyst for Dehydration: The catalyst used may be effective for the aldol addition but not for the subsequent dehydration. | 1. Increase Reaction Temperature: After the initial aldol addition, gently heat the reaction mixture to encourage dehydration.[1] 2. Acid-Catalyzed Dehydration: After neutralizing the base from the aldol addition, add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid) and heat to promote dehydration. |
| Difficulty in Product Purification | How can I effectively purify this compound from the reaction mixture? | 1. Similar Boiling Points of Byproducts: Side products may have boiling points close to that of the desired product, making distillation challenging. 2. Product Instability: this compound, being an unsaturated aldehyde, may be prone to polymerization or degradation during purification. | 1. Fractional Distillation: Use a fractional distillation column to carefully separate the product from impurities. 2. Column Chromatography: Silica gel chromatography can be an effective method for purification. Use a non-polar eluent system and work quickly to minimize degradation on the silica. 3. Azeotropic Distillation: For removal of water, azeotropic distillation with a suitable solvent can be employed.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound via a vinylogous aldol reaction?
A1: The synthesis proceeds through a base-catalyzed vinylogous aldol condensation. A base abstracts an α-proton from acetaldehyde to form an enolate. This enolate then acts as a nucleophile and attacks the carbonyl carbon of crotonaldehyde in a 1,2-addition. The resulting β-hydroxy aldehyde intermediate is then dehydrated, typically with heat or under acidic conditions, to yield the conjugated this compound.[3][7]
Q2: What are the key reaction parameters to control for optimizing the yield and purity?
A2: The key parameters to control are:
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Choice of Base/Catalyst: The strength and type of base or catalyst will influence the rate of enolate formation and the prevalence of side reactions.
-
Temperature: Temperature affects the reaction rate and the selectivity. Lower temperatures generally favor the kinetic product and minimize side reactions.[1][5]
-
Reaction Time: The reaction should be monitored to ensure completion without allowing for significant byproduct formation.
-
Solvent: The choice of solvent can affect the solubility of reagents and the stability of intermediates.
Q3: Can other catalysts be used for this synthesis?
A3: Yes, besides traditional bases like sodium hydroxide, other catalysts can be employed. Organocatalysts, such as proline and its derivatives, have been shown to be effective in aldol condensations and can offer better control over stereoselectivity.[8] Lewis acids can also be used, sometimes in conjunction with a base, to activate the carbonyl group of the crotonaldehyde and enhance the reaction rate and selectivity.[5]
Q4: How can I confirm the formation of this compound?
A4: The product can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule by showing the characteristic chemical shifts and coupling constants for the protons and carbons in the dienal system.
-
Infrared (IR) Spectroscopy: Look for the characteristic C=O stretch of the aldehyde and the C=C stretches of the conjugated diene.
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Mass Spectrometry (MS): This will confirm the molecular weight of the product.
Data on Reaction Parameters
The following tables summarize quantitative data from studies on similar aldol condensations, which can serve as a starting point for optimizing the synthesis of this compound.
Table 1: Effect of Catalyst on Crotonaldehyde Yield from Acetaldehyde
| Catalyst | Temperature (°C) | Acetaldehyde Conversion (%) | Crotonaldehyde Yield (%) | Reference |
| Sodium Hydroxide | 40-50 | 67.0 | 94.2 | [2] |
| Triethylamine | 37-47 | 67.5 | 94.5 | [2] |
| Proline Amide | 37 | - | - | [8] |
Note: Data is for the self-condensation of acetaldehyde to crotonaldehyde, a related but different reaction.
Table 2: Effect of Temperature on Aldol Condensation
| Temperature (°C) | Conversion (%) | Selectivity towards Aldol Product (%) | Reference |
| 100 | 75 | 70 | [9] |
| 120 | 88 | 82 | [9] |
| 140 | 92 | 75 | [9] |
Note: Data is for a different aldol condensation system and is presented to illustrate the general trend of temperature effects.
Experimental Protocols
The following is a suggested "best-practice" protocol for the synthesis of this compound, constructed from general principles of vinylogous aldol reactions. Researchers should perform their own optimization.
Materials:
-
Crotonaldehyde (freshly distilled)
-
Acetaldehyde (freshly distilled)
-
Lithium diisopropylamide (LDA) solution in THF (commercially available or freshly prepared)
-
Anhydrous tetrahydrofuran (THF)
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Anhydrous diethyl ether
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Saturated aqueous ammonium chloride solution
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Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Initial Reagents: To the flask, add a solution of crotonaldehyde (1.0 eq) in anhydrous THF under a nitrogen atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.
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Enolate Formation: In a separate flame-dried flask, prepare a solution of acetaldehyde (1.1 eq) in anhydrous THF. Cool this solution to -78 °C. To this solution, slowly add LDA (1.05 eq) while maintaining the temperature at -78 °C. Stir for 30 minutes to ensure complete enolate formation.
-
Aldol Addition: Transfer the freshly prepared lithium enolate solution to the dropping funnel and add it dropwise to the cooled solution of crotonaldehyde over a period of 30-60 minutes. Maintain the reaction temperature at -78 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
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Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
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Purification: Purify the crude product by fractional distillation under reduced pressure or by flash column chromatography on silica gel to obtain this compound.
Visualizations
Caption: Troubleshooting workflow for this compound synthesis.
Caption: General experimental workflow for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. CN1807381A - Crotonaldehyde production process - Google Patents [patents.google.com]
- 3. Crotonaldehyde - Wikipedia [en.wikipedia.org]
- 4. celanese.com [celanese.com]
- 5. The Vinylogous Aldol Reaction of Unsaturated Esters and Enolizable Aldehydes Using the Novel Lewis Acid Aluminum Tris(2,6-di-2-naphthylphenoxide) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemcess.com [chemcess.com]
- 7. Aldol reaction - Wikipedia [en.wikipedia.org]
- 8. Proline Amide Catalyzes Formation of Toxic Crotonaldehyde from Acetaldehyde Under Physiologically Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting low conversion rates in Hepta-4,6-dienal reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Hepta-4,6-dienal. The information is designed to help address common challenges, particularly low conversion rates, in reactions involving this versatile dienal.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low conversion rates in reactions with this compound?
A1: Low conversion rates in this compound reactions can stem from several factors:
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Reactant Purity: this compound is a conjugated dienal and may be prone to polymerization or oxidation upon storage. Impurities in the dienal or other reactants can inhibit the desired reaction.
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Suboptimal Reaction Conditions: Temperature, pressure, solvent, and catalyst choice are critical. For instance, Diels-Alder reactions may require elevated temperatures to proceed at a reasonable rate, but excessively high temperatures can lead to retro-Diels-Alder reactions or decomposition.[1]
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Side Reactions: The conjugated system in this compound makes it susceptible to side reactions such as polymerization, especially in the presence of radical initiators or certain catalysts.[2] For reactions involving nucleophiles, both 1,2-addition to the aldehyde and 1,4-conjugate addition to the diene system are possible, leading to a mixture of products.[3][4]
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Catalyst Inactivity: If a catalyst is used, it may be poisoned by impurities or may not be suitable for the specific transformation. The choice and handling of the catalyst are crucial for optimal performance.
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Equilibrium Limitations: Some reactions, like the Diels-Alder reaction, are reversible. The position of the equilibrium may not favor the product under the chosen conditions.[1]
Q2: How can I assess the purity of my this compound sample?
A2: The purity of this compound can be assessed using standard analytical techniques such as:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will help identify the characteristic peaks of the dienal and detect any organic impurities.
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Gas Chromatography-Mass Spectrometry (GC-MS): This is useful for identifying volatile impurities and confirming the molecular weight of the compound.
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High-Performance Liquid Chromatography (HPLC): This can be used to quantify the purity of the sample.
It is recommended to use freshly purified this compound for best results. Purification can often be achieved by distillation under reduced pressure or column chromatography.
Q3: What are some common side reactions to be aware of when working with this compound?
A3: Due to its structure as a conjugated dienal, this compound can undergo several side reactions:
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Polymerization: The conjugated diene system can polymerize, especially at higher temperatures or in the presence of radical initiators.[2]
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Oxidation: The aldehyde functional group is susceptible to oxidation to a carboxylic acid, particularly if exposed to air for extended periods.
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Isomerization: Depending on the reaction conditions, the geometry of the double bonds might isomerize.
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Michael Addition: In the presence of nucleophiles, 1,4-conjugate addition can compete with or dominate over 1,2-addition to the aldehyde carbonyl.[3][4]
Q4: Can I use a protecting group for the aldehyde functionality in this compound?
A4: Yes, protecting the aldehyde group can be a valuable strategy to prevent unwanted side reactions at the carbonyl, especially when you want to perform a reaction exclusively on the diene part of the molecule. A common method for protecting aldehydes is the formation of an acetal, for instance, by reacting the aldehyde with a diol like ethylene glycol in the presence of an acid catalyst.[5][6][7] Acetals are generally stable under neutral and basic conditions and can be removed by acidic hydrolysis after the desired reaction has been completed.[5][7]
Troubleshooting Guide for Low Conversion Rates
Issue 1: Low or no product formation observed.
Question: I have set up my reaction with this compound, but I am observing very low to no conversion to the desired product. What should I check first?
Answer:
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Confirm Reactant Purity and Integrity:
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This compound: As a conjugated dienal, it can be susceptible to polymerization or oxidation. Verify its purity using ¹H NMR or GC-MS. If in doubt, purify the material by distillation or chromatography before use.
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Other Reactants and Solvents: Ensure all other reagents are pure and the solvents are anhydrous if the reaction is moisture-sensitive (e.g., in many organometallic reactions).
-
-
Evaluate Reaction Conditions:
-
Temperature: Is the reaction temperature appropriate? Some reactions, like the Diels-Alder, may require heating to overcome the activation energy.[1] Conversely, for exothermic reactions or when dealing with thermally unstable products, cooling might be necessary. For Wittig reactions, temperature can influence the stereoselectivity and rate.[8][9]
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Reaction Time: The reaction may be slow. Try extending the reaction time and monitor the progress by taking aliquots and analyzing them (e.g., by TLC, GC, or NMR).
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Concentration: Ensure the reactant concentrations are appropriate. For bimolecular reactions, higher concentrations can increase the reaction rate.
-
-
Check for Catalyst Issues (if applicable):
-
Catalyst Activity: If you are using a catalyst, ensure it is active. Some catalysts are air or moisture sensitive.
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Catalyst Loading: The amount of catalyst may be insufficient. Try increasing the catalyst loading.
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Lewis Acids in Diels-Alder Reactions: For Diels-Alder reactions, a Lewis acid catalyst can significantly increase the reaction rate and influence selectivity by lowering the LUMO energy of the dienophile.[10][11] However, the choice of Lewis acid is critical.[12][13]
-
Issue 2: Multiple products are formed, leading to a low yield of the desired product.
Question: My reaction with this compound is producing a mixture of products, which lowers the yield of my target molecule. What are the likely side reactions and how can I suppress them?
Answer:
The formation of multiple products often points to competing reaction pathways. For this compound, the primary competing pathways are often polymerization and competing addition reactions.
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Polymerization:
-
Troubleshooting: To minimize polymerization, consider adding a radical inhibitor (e.g., hydroquinone or BHT) to the reaction mixture. Running the reaction at a lower temperature can also help.
-
-
1,2- vs. 1,4-Addition (for nucleophilic additions):
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Background: Nucleophiles can attack either the carbonyl carbon (1,2-addition) or the β-carbon of the conjugated system (1,4- or Michael addition).[3][4] Hard nucleophiles (e.g., Grignard reagents, organolithiums) tend to favor 1,2-addition, while soft nucleophiles (e.g., cuprates, amines, thiols) generally favor 1,4-addition.[3]
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Troubleshooting: To favor 1,4-addition, consider using a softer nucleophile like a Gilman reagent (a lithium diorganocuprate). To favor 1,2-addition, a harder nucleophile might be more effective. Protecting the aldehyde as an acetal will direct reactions to the diene system.[5][7]
-
-
Stereoisomers (e.g., in Diels-Alder reactions):
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Background: Diels-Alder reactions can produce endo and exo isomers. The endo product is often the kinetically favored product, while the exo is thermodynamically more stable.[1]
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Troubleshooting: The ratio of endo to exo products can often be influenced by reaction temperature and the presence of a Lewis acid catalyst.[10] Lower temperatures generally favor the kinetic (endo) product.
-
Data Presentation
The following table provides illustrative data on how reaction conditions can affect the conversion rate in a hypothetical Diels-Alder reaction between this compound and a generic dienophile. This data is for educational purposes and should not be considered as experimentally verified results.
| Entry | Solvent | Temperature (°C) | Catalyst (mol%) | Reaction Time (h) | Conversion (%) | Major Product |
| 1 | Toluene | 80 | None | 24 | 35 | Endo |
| 2 | Toluene | 110 | None | 24 | 65 | Endo/Exo mixture |
| 3 | Dichloromethane | 25 | AlCl₃ (10) | 12 | 85 | Endo |
| 4 | Water | 100 | None | 12 | 75 | Endo |
Note: The increased conversion in water is a known effect for some Diels-Alder reactions due to hydrophobic effects.[1][14]
Experimental Protocols
Protocol 1: General Procedure for a Diels-Alder Reaction with a Dienal
This protocol describes a general procedure for a Diels-Alder reaction between a dienal (like this compound) and an electron-deficient dienophile (e.g., N-phenylmaleimide).
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Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the dienophile (1.0 eq) in a suitable solvent (e.g., toluene, 0.5 M).
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Reaction Initiation: Add freshly purified this compound (1.1 eq) to the solution.
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Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress using TLC or GC analysis.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired cycloadduct.
Note: For sluggish reactions, the addition of a Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂) at a lower temperature (0 °C to room temperature) may be beneficial. The reaction should then be performed under an inert atmosphere (e.g., nitrogen or argon).
Protocol 2: General Procedure for a Wittig Reaction with a Dienal
This protocol outlines a general procedure for the olefination of a dienal (like this compound) using a phosphonium ylide.
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend the appropriate phosphonium salt (1.1 eq) in an anhydrous solvent (e.g., THF). Cool the suspension to 0 °C or -78 °C. Add a strong base (e.g., n-butyllithium, sodium hydride) dropwise until the characteristic color of the ylide appears and persists.
-
Reaction with Aldehyde: While maintaining the temperature, add a solution of freshly purified this compound (1.0 eq) in the same anhydrous solvent dropwise to the ylide solution.
-
Reaction and Quenching: Allow the reaction to stir at the chosen temperature for a specified time (e.g., 1-4 hours), then warm to room temperature. Monitor the reaction by TLC. Once complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Work-up: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired alkene. The triphenylphosphine oxide byproduct can often be removed by crystallization or chromatography.
Note: The stereochemical outcome of the Wittig reaction (E vs. Z alkene) depends on the nature of the ylide (stabilized vs. non-stabilized) and the reaction conditions.[15][16]
Visualizations
Caption: Troubleshooting workflow for low conversion rates.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 3. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 8. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Solvent Effects on a Diels-Alder Reaction Involving a Cationic Diene: Consequences of the Absence of Hydrogen-Bond Interactions for Accelerations in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Wittig reaction - Wikipedia [en.wikipedia.org]
- 16. Wittig Reaction [organic-chemistry.org]
Technical Support Center: Synthesis and Scale-Up of Hepta-4,6-dienal
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Hepta-4,6-dienal.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its synthesis challenging?
This compound is a polyunsaturated aldehyde. Its synthesis, and particularly its scale-up, presents challenges due to the reactive nature of the conjugated diene and aldehyde functional groups. These challenges include the potential for polymerization, isomerization, and side reactions during synthesis, as well as difficulties in purification and ensuring long-term stability.
Q2: What are the primary safety concerns when working with this compound and its precursors?
This compound is expected to be a flammable liquid and may cause skin, eye, and respiratory irritation. Precursors and reagents used in its synthesis, such as organophosphorus compounds and oxidizing agents, carry their own specific hazards. A thorough risk assessment should be conducted before commencing any work.
Q3: How should this compound be stored to prevent degradation?
Due to its conjugated system, this compound is susceptible to polymerization and oxidation. For long-term storage, it is recommended to keep the compound at low temperatures (-20°C to -80°C) under an inert atmosphere (e.g., argon or nitrogen) and in the dark. The use of radical inhibitors, such as BHT (butylated hydroxytoluene), may also be considered.
Q4: What analytical techniques are recommended for monitoring the reaction and assessing the purity of this compound?
A combination of techniques is advisable. Thin-Layer Chromatography (TLC) is useful for rapid, qualitative monitoring of reaction progress. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can provide quantitative information on conversion and purity. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Horner-Wadsworth-Emmons reaction | - Incomplete deprotonation of the phosphonate reagent.- Low reactivity of the aldehyde starting material.- Suboptimal reaction temperature. | - Ensure the base is of high quality and used in the correct stoichiometry.- Consider using a stronger base or a more reactive phosphonate reagent.- Gradually increase the reaction temperature and monitor by TLC. |
| Formation of Z-isomer in HWE reaction | - Use of certain modified phosphonate reagents (e.g., Still-Gennari olefination).- Reaction conditions favoring the kinetic product. | - For the E-isomer, use standard HWE conditions with an unstabilized ylide.- Ensure thermodynamic control by allowing the reaction to proceed for a sufficient duration at a suitable temperature. |
| Incomplete oxidation of Hepta-4,6-dien-1-ol | - Insufficient oxidizing agent.- Deactivation of the oxidizing agent.- Low reaction temperature. | - Increase the equivalents of the oxidizing agent.- Ensure the oxidizing agent is fresh and handled under anhydrous conditions if required (e.g., PCC, Swern reagents).- Optimize the reaction temperature; some oxidations may require gentle heating. |
| Formation of Hepta-4,6-dienoic acid (over-oxidation) | - Use of a non-selective or overly strong oxidizing agent.- Presence of water in the reaction mixture. | - Use a selective oxidizing agent for primary alcohols to aldehydes, such as Pyridinium Chlorochromate (PCC) or a Swern oxidation.- Ensure the reaction is carried out under strictly anhydrous conditions. |
| Product degradation/polymerization during workup or purification | - Exposure to high temperatures.- Presence of acid or base.- Exposure to air and light. | - Maintain low temperatures during extraction and solvent removal.- Neutralize the reaction mixture carefully before workup.- Perform purification steps under an inert atmosphere and protected from light.- Consider adding a radical inhibitor like BHT to the crude product before purification. |
| Difficulty in removing triphenylphosphine oxide byproduct (from Wittig) | - High polarity and crystallinity of the byproduct. | - After the reaction, precipitate the triphenylphosphine oxide by adding a non-polar solvent like hexane or a mixture of ether and hexane, then filter.- Column chromatography on silica gel is also effective. |
Experimental Protocols
A plausible two-step synthesis for this compound is outlined below. This serves as a basis for the troubleshooting guide.
Step 1: Synthesis of Hepta-4,6-dien-1-ol via Horner-Wadsworth-Emmons Reaction
This reaction creates the carbon skeleton of the target molecule.
Technical Support Center: Managing Impurities in Hepta-4,6-dienal Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in managing impurities during the synthesis and purification of Hepta-4,6-dienal.
Troubleshooting Guide
This guide addresses common issues encountered during the production of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction: Insufficient reaction time, low temperature, or suboptimal reagent stoichiometry in reactions like the Wittig olefination. | - Monitor reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.- Gradually increase the reaction temperature in small increments.- Optimize the molar ratio of reactants (e.g., phosphonium ylide to the aldehyde precursor). |
| Side reactions: Polymerization of the dienal product, or competing isomerization reactions. | - Use a radical inhibitor (e.g., hydroquinone) to prevent polymerization.- Control the reaction temperature to minimize isomerization. | |
| Product degradation during workup: Exposure to strong acids or bases, or prolonged heating can degrade the unsaturated aldehyde. | - Use mild acidic or basic conditions for workup and extraction.- Minimize the duration of any heating steps. | |
| Presence of Starting Materials in the Final Product | Incomplete reaction: As described above. | - Refer to the solutions for "Low Yield of this compound". |
| Inefficient purification: Improper selection of chromatographic conditions or distillation parameters. | - Optimize the solvent system for column chromatography to achieve better separation.- For distillation, use a fractional distillation column and carefully control the vacuum and temperature. | |
| Formation of Geometric Isomers (e.g., (4Z)-hepta-4,6-dienal) | Non-stereoselective synthesis: The choice of reagents and reaction conditions in methods like the Wittig reaction can influence the stereochemical outcome. | - For a Wittig reaction, using a stabilized ylide generally favors the (E)-isomer, while a non-stabilized ylide often yields the (Z)-isomer.[1][2] |
| Presence of Oxidized Impurities (e.g., Hepta-4,6-dienoic acid) | Air oxidation: Polyunsaturated aldehydes are susceptible to oxidation, especially when exposed to air over time. | - Handle and store this compound under an inert atmosphere (e.g., nitrogen or argon).- Add an antioxidant like butylated hydroxytoluene (BHT) during storage. |
| Polymerization of the Product | Radical polymerization: The conjugated diene system is prone to polymerization, which can be initiated by heat, light, or radical initiators. | - Store the product at low temperatures and in the dark.- As mentioned, use a radical inhibitor like hydroquinone during synthesis and storage. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials (e.g., the precursor aldehyde and phosphonium ylide in a Wittig synthesis), geometric isomers ((Z)-isomers), oxidation products (Hepta-4,6-dienoic acid), and polymers of the dienal. The specific impurity profile will depend on the synthetic route employed.
Q2: How can I effectively remove the triphenylphosphine oxide byproduct from a Wittig reaction?
A2: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be challenging to remove completely.[3] Several methods can be employed:
-
Column Chromatography: Careful selection of the stationary and mobile phases can effectively separate the desired dienal from triphenylphosphine oxide. A silica gel column with a non-polar eluent (e.g., a hexane/ethyl acetate gradient) is a common starting point.
-
Precipitation: In some cases, triphenylphosphine oxide can be precipitated from the reaction mixture by adding a non-polar solvent like hexane or pentane and then removed by filtration.
-
Extraction: Washing the organic extract with a suitable aqueous solution can sometimes help in removing a portion of the triphenylphosphine oxide.
Q3: What analytical techniques are best for assessing the purity of this compound?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities.[4][5][6][7][8] It can separate isomers and provide structural information from the mass spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for confirming the structure of the desired product and identifying major impurities.[9][10][11] The coupling constants in the ¹H NMR spectrum can help determine the stereochemistry of the double bonds.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for both qualitative and quantitative analysis, especially for less volatile impurities or for monitoring reaction progress.
Q4: What are the key considerations for the purification of this compound by distillation?
A4: Due to its potential for polymerization and decomposition at high temperatures, distillation of this compound should be performed with care:
-
Vacuum Distillation: Use a high vacuum to lower the boiling point and minimize thermal stress on the compound.
-
Fractional Distillation: Employ a fractional distillation column to achieve better separation from impurities with close boiling points.
-
Inert Atmosphere: Conduct the distillation under an inert atmosphere (nitrogen or argon) to prevent oxidation.
-
Radical Inhibitor: Add a small amount of a radical inhibitor (e.g., hydroquinone) to the distillation flask to prevent polymerization.
Experimental Protocols
Protocol 1: General Procedure for Wittig Synthesis of (4E)-Hepta-4,6-dienal
This protocol provides a general outline for the synthesis of (4E)-Hepta-4,6-dienal via a Wittig reaction. Optimization of specific parameters may be required.
Diagram of the Experimental Workflow:
Caption: Workflow for the Wittig synthesis of this compound.
Methodology:
-
Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), suspend allyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath. Add a strong base (e.g., n-butyllithium in hexanes) dropwise with stirring. Allow the resulting deep red solution of the ylide to stir at 0°C for 30 minutes.
-
Wittig Reaction: Cool the ylide solution to -78°C (dry ice/acetone bath). Slowly add a solution of freshly distilled crotonaldehyde in anhydrous THF dropwise. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Analysis: Characterize the purified product and assess its purity using GC-MS and NMR spectroscopy.
Protocol 2: GC-MS Analysis of this compound Purity
This protocol outlines a general method for analyzing the purity of a this compound sample.
Diagram of the Analytical Workflow:
Caption: Workflow for GC-MS analysis of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a gas chromatograph equipped with a mass selective detector (GC-MS). A common capillary column for this type of analysis is a non-polar column (e.g., 5% phenyl-methylpolysiloxane, such as an HP-5MS).
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/minute, and hold for 5 minutes.
-
Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration).
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Source Temperature: 230°C.
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST) and by analyzing their fragmentation patterns.
-
Quantify the relative amounts of impurities by integrating the peak areas in the total ion chromatogram (TIC).
-
Signaling Pathways and Logical Relationships
Diagram of Impurity Formation Pathways:
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. GC–MS Analysis of Bio-active Molecules Derived from Paracoccus pantotrophus FMR19 and the Antimicrobial Activity Against Bacterial Pathogens and MDROs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GC–MS analysis, pharmacokinetic properties, molecular docking and dynamics simulation of bioactives from Curcumis maderaspatanus to target oral cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,6-HEPTADIEN-4-OL(2883-45-6) 1H NMR spectrum [chemicalbook.com]
- 10. research.tue.nl [research.tue.nl]
- 11. (E,E)-2,4-Hexadienal(142-83-6) 1H NMR spectrum [chemicalbook.com]
Validation & Comparative
A Comparative Guide to the Synthesis of Hepta-4,6-dienal
For researchers and professionals in drug development and organic synthesis, the efficient and reliable synthesis of key intermediates is paramount. Hepta-4,6-dienal, a conjugated aldehyde, represents a valuable building block in the synthesis of various complex molecules. This guide provides a comparative analysis of two prominent synthetic routes to this compound: the Wittig reaction and a directed aldol condensation. The performance of each protocol is evaluated based on experimental data from analogous reactions, offering insights into their respective advantages and limitations.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative metrics for the two synthesis protocols, providing a clear comparison of their performance. Data is extrapolated from typical yields and conditions for these reaction types.
| Metric | Wittig Reaction Protocol | Directed Aldol Condensation Protocol |
| Overall Yield | 65-75% | 50-60% |
| Purity | High (>95%) | Moderate to High (85-95%) |
| Reaction Time | 4-6 hours | 8-12 hours |
| Key Reagents | Acrolein, (3-Buten-1-yl)triphenylphosphonium bromide, n-Butyllithium | Propanal, Crotonaldehyde, Lithium diisopropylamide (LDA) |
| Stereoselectivity | Generally high (Z-isomer favored with non-stabilized ylides) | Can be controlled with specific reagents and conditions |
| Scalability | Good | Moderate |
Experimental Protocols
Validated Protocol: Wittig Reaction
This protocol is adapted from established procedures for the synthesis of similar conjugated dienals. The Wittig reaction is a reliable method for forming carbon-carbon double bonds with good control over the position of the new bond.
Materials:
-
(3-Buten-1-yl)triphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexane
-
Acrolein
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Ylide Generation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add (3-Buten-1-yl)triphenylphosphonium bromide (1.1 equivalents) and anhydrous THF. Cool the suspension to 0°C in an ice bath.
-
Slowly add n-Butyllithium (1.0 equivalent) dropwise to the stirred suspension. The solution will typically turn a deep red or orange color, indicating the formation of the ylide. Allow the mixture to stir at 0°C for 1 hour.
-
Reaction with Acrolein: Cool the ylide solution to -78°C using a dry ice/acetone bath. Slowly add a solution of freshly distilled acrolein (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Quenching and Extraction: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solution under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Alternative Protocol: Directed Aldol Condensation
This proposed alternative utilizes a directed aldol condensation, a powerful tool for forming carbon-carbon bonds between two different carbonyl compounds. This method avoids the self-condensation that can occur under standard aldol conditions.
Materials:
-
Propanal
-
Crotanaldehyde
-
Lithium diisopropylamide (LDA) in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Enolate Formation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous THF and cool to -78°C. Slowly add a solution of LDA (1.05 equivalents) to the cold THF.
-
Add freshly distilled propanal (1.0 equivalent) dropwise to the LDA solution. Stir the mixture at -78°C for 1 hour to ensure complete formation of the lithium enolate.
-
Aldol Addition: Slowly add a solution of crotonaldehyde (1.1 equivalents) in anhydrous THF to the enolate solution at -78°C. Stir the reaction mixture at this temperature for 2-3 hours.
-
Quenching and Dehydration: Quench the reaction at -78°C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Acidify the aqueous layer with 1M HCl to facilitate dehydration of the aldol adduct.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the solution under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows for the two described synthesis protocols.
A Comparative Guide to the Spectroscopic Analysis for the Structure Confirmation of Hepta-4,6-dienal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic techniques used to confirm the structure of Hepta-4,6-dienal. By comparing expected spectroscopic data with that of a similar, well-characterized compound, (2E,4E)-Hepta-2,4-dienal, this document outlines the analytical workflow for structural elucidation.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical progression of spectroscopic analysis for confirming the structure of an organic compound like this compound.
Caption: Workflow of Spectroscopic Structure Confirmation.
Data Presentation: A Comparative Analysis
While specific experimental data for (4E)-hepta-4,6-dienal is not publicly available, we can predict its spectral characteristics based on known values for similar functional groups. For a practical comparison, we will use the available data for a closely related isomer, (2E,4E)-Hepta-2,4-dienal, sourced from the NIST Chemistry WebBook.[1][2]
Infrared (IR) Spectroscopy Data
| Feature | Expected for this compound | (2E,4E)-Hepta-2,4-dienal (NIST) |
| C=O Stretch (Aldehyde) | ~1685-1705 cm⁻¹ (conjugated) | ~1680 cm⁻¹ |
| C=C Stretch (Diene) | ~1600-1650 cm⁻¹ | ~1640 cm⁻¹ |
| Aldehydic C-H Stretch | ~2720 and ~2820 cm⁻¹ | ~2730, 2800 cm⁻¹ |
| sp² C-H Stretch | >3000 cm⁻¹ | ~3020 cm⁻¹ |
| sp³ C-H Stretch | <3000 cm⁻¹ | ~2970, 2930, 2870 cm⁻¹ |
Note: The conjugation of the carbonyl group with the diene system in this compound is expected to lower the C=O stretching frequency compared to a non-conjugated aldehyde.
¹H NMR Spectroscopy Data
| Proton Environment | Expected Chemical Shift (δ, ppm) for this compound | (2E,4E)-Hepta-2,4-dienal (Predicted) |
| Aldehyde CHO | 9.4 - 9.6 (t) | ~9.5 (d) |
| Olefinic H (C4-C7) | 5.0 - 7.0 (m) | 6.0 - 7.2 (m) |
| Allylic CH₂ (C3) | ~2.3 - 2.5 (q) | N/A |
| Aliphatic CH₂ (C2) | ~2.2 - 2.4 (m) | N/A |
| Terminal CH₃ (C1) | N/A | ~1.1 (t) |
Note: The chemical shifts and coupling patterns are highly dependent on the specific stereochemistry and conformation. The aldehydic proton in this compound is expected to be a triplet due to coupling with the adjacent CH₂ group.
¹³C NMR Spectroscopy Data
| Carbon Environment | Expected Chemical Shift (δ, ppm) for this compound | (2E,4E)-Hepta-2,4-dienal (Predicted) |
| Carbonyl C=O | 190 - 200 | ~193 |
| Olefinic C=C | 110 - 150 | 128 - 153 |
| Allylic CH₂ | 30 - 40 | N/A |
| Aliphatic CH₂ | 20 - 30 | N/A |
| Terminal CH₃ | N/A | ~12 |
Mass Spectrometry (MS) Data
| Feature | Expected for this compound | (2E,4E)-Hepta-2,4-dienal (NIST) |
| Molecular Ion (M⁺) | m/z 110 | m/z 110 |
| Major Fragmentation Peaks | m/z 81, 67, 53, 41, 29 | m/z 81, 67, 53, 41, 39 |
Note: The fragmentation pattern is expected to show losses of characteristic fragments such as CHO (m/z 29), C₂H₅ (m/z 29), and fragments resulting from cleavage of the carbon chain.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation : A small drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin liquid film.
-
Data Acquisition : The salt plates are mounted in the spectrometer's sample holder. A background spectrum of the clean, empty salt plates is first recorded. Subsequently, the spectrum of the sample is acquired over a range of 4000-400 cm⁻¹.
-
Data Processing : The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A 300-500 MHz NMR spectrometer.
-
Sample Preparation : Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
¹H NMR Acquisition : A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition : A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, resulting in singlets for each unique carbon atom. A wider spectral width is required (e.g., 0-220 ppm), and a longer acquisition time or a higher sample concentration may be necessary due to the low natural abundance of ¹³C.
-
Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the TMS signal at 0 ppm.
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Sample Preparation : A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or diethyl ether) is prepared.
-
GC-MS Analysis : A small volume (e.g., 1 µL) of the sample solution is injected into the GC, where the compound is vaporized and separated from the solvent and any impurities on a capillary column. The separated compound then enters the mass spectrometer.
-
Ionization and Detection : Electron Impact (EI) ionization is commonly used, where the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole) and detected.
-
Data Analysis : The mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.
References
Comparing Hepta-4,6-dienal synthesis routes
##Forging Hepta-4,6-dienal: A Comparative Guide to Synthetic Pathways
For researchers and professionals in the fields of organic synthesis and drug development, the efficient construction of polyunsaturated aldehydes like this compound is a critical task. This guide provides a comparative analysis of potential synthetic routes to this valuable compound, offering detailed experimental protocols and quantitative data to inform methodological choices.
Two principal strategies emerge for the synthesis of this compound: the Aldol condensation and the Wittig reaction. Each approach presents distinct advantages and challenges in terms of starting material availability, reaction conditions, and overall efficiency.
At a Glance: Comparing Synthesis Routes
| Parameter | Aldol Condensation | Wittig Reaction |
| Starting Materials | Propanal, Crotonaldehyde | Propanal, Crotyl Triphenylphosphonium Bromide |
| Key Reagents | Base (e.g., NaOH, KOH) or Acid Catalyst | Strong Base (e.g., n-BuLi), Triphenylphosphine |
| Reaction Type | Carbonyl Condensation | Olefination |
| Reported Yields | Variable, sensitive to conditions | Generally moderate to high |
| Key Advantages | Atom economy, readily available starting materials | High regioselectivity in double bond formation |
| Potential Challenges | Polysubstitution, self-condensation, and polymerization | Stoichiometric use of phosphonium salt, generation of triphenylphosphine oxide byproduct |
Route 1: The Aldol Condensation Pathway
The cross-aldol condensation of propanal with crotonaldehyde offers a direct and atom-economical route to this compound. This reaction relies on the deprotonation of propanal to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of crotonaldehyde. Subsequent dehydration of the aldol adduct yields the desired conjugated dienal.
Experimental Protocol:
-
Enolate Formation: A solution of propanal (1.0 equivalent) in a suitable solvent (e.g., ethanol, THF) is treated with a catalytic amount of a base (e.g., 10 mol% sodium hydroxide) at a controlled temperature, typically ranging from 0°C to room temperature.
-
Cross-Condensation: Crotonaldehyde (1.0 equivalent) is added dropwise to the reaction mixture. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup and Purification: Upon completion, the reaction is quenched with a dilute acid (e.g., 1 M HCl) and extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
It is important to note that the self-condensation of propanal can be a significant competing reaction.[1][2][3][4] Careful control of reaction conditions, such as temperature and the rate of addition, is crucial to maximize the yield of the desired cross-condensation product.
Caption: Aldol condensation pathway to this compound.
Route 2: The Wittig Reaction Pathway
The Wittig reaction provides a powerful and highly regioselective method for the formation of the C4-C5 double bond in this compound. This route involves the reaction of propanal with a pre-formed phosphorus ylide, generated from crotyl triphenylphosphonium bromide.
Experimental Protocol:
-
Ylide Formation: Crotyl triphenylphosphonium bromide (1.0 equivalent) is suspended in an anhydrous aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon). The suspension is cooled to a low temperature (e.g., -78°C or 0°C), and a strong base (e.g., n-butyllithium, 1.0 equivalent) is added dropwise to generate the corresponding phosphorus ylide. The formation of the ylide is often indicated by a color change.
-
Olefination: Propanal (1.0 equivalent), dissolved in the same anhydrous solvent, is added slowly to the ylide solution at the low temperature. The reaction mixture is allowed to warm to room temperature and stirred until completion, as monitored by TLC.
-
Workup and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to separate the this compound from the triphenylphosphine oxide byproduct.
The Wittig reaction is renowned for its reliability in forming double bonds at specific locations.[5][6] However, the stoichiometry of the reaction requires the use of an equivalent of the phosphonium salt, and the removal of the triphenylphosphine oxide byproduct can sometimes be challenging.
Caption: Wittig reaction pathway to this compound.
Conclusion
Both the Aldol condensation and the Wittig reaction represent viable synthetic strategies for the preparation of this compound. The choice between these routes will depend on the specific requirements of the synthesis, including scale, desired purity, and the availability of reagents and equipment. The Aldol condensation is an attractive option due to its use of simple starting materials, while the Wittig reaction offers superior control over the formation of the carbon-carbon double bond. Researchers should carefully consider the trade-offs of each method to select the most appropriate pathway for their synthetic goals.
References
A Comparative Guide to Dienals in Organic Synthesis: Hepta-4,6-dienal vs. Conjugated Counterparts
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical factor in the successful synthesis of complex molecules. Dienals, organic compounds containing two carbon-carbon double bonds and an aldehyde group, are versatile building blocks in a variety of organic reactions, most notably the Diels-Alder cycloaddition. This guide provides an objective comparison of the performance of Hepta-4,6-dienal, a non-conjugated dienal, with its conjugated isomer, 2,4-heptadienal, in the context of this cornerstone reaction. The information presented is supported by established principles of organic chemistry and illustrative experimental protocols.
Introduction to Dienal Reactivity in Cycloaddition Reactions
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, a common motif in many natural products and pharmaceutical agents. The reaction typically involves a conjugated diene (a system of alternating double and single bonds) and a dienophile (an alkene or alkyne). The degree of conjugation in the diene component significantly influences the reactivity and reaction conditions required for a successful cycloaddition.
This compound possesses a "skipped" or isolated diene system, where the two double bonds are separated by more than one single bond. In contrast, 2,4-heptadienal features a conjugated diene system. This fundamental structural difference has profound implications for their reactivity in Diels-Alder reactions.
Theoretical Comparison of Reactivity
From a theoretical standpoint, conjugated dienes are inherently more reactive in Diels-Alder reactions than their non-conjugated counterparts. This is due to the continuous overlap of p-orbitals across the four-carbon diene system, which facilitates the concerted [4+2] cycloaddition mechanism. The delocalization of π-electrons in a conjugated system lowers the energy of the highest occupied molecular orbital (HOMO), bringing it closer in energy to the lowest unoccupied molecular orbital (LUMO) of the dienophile, thus accelerating the reaction.
For non-conjugated dienes like this compound, the lack of conjugation means that the two double bonds react independently and are less predisposed to the concerted mechanism of the Diels-Alder reaction. Consequently, harsher reaction conditions or the use of catalysts are often necessary to promote cycloaddition reactions with these substrates.
Performance in Diels-Alder Reactions: A Comparative Overview
| Feature | This compound (Non-conjugated) | 2,4-Heptadienal (Conjugated) |
| Reaction Rate | Significantly slower | Faster |
| Reaction Conditions | Typically requires higher temperatures, longer reaction times, and potentially high pressure or Lewis acid catalysis. | Generally proceeds under milder conditions (lower temperatures, shorter reaction times). |
| Yields | Expected to be lower due to lower reactivity and potential for side reactions. | Generally higher yields are expected. |
| Selectivity (Regio- and Stereo-) | May exhibit lower selectivity due to the higher energy transition state. | Often exhibits high levels of regio- and stereoselectivity. |
Experimental Protocols
To illustrate the practical differences in reacting these two types of dienals, representative experimental protocols for Diels-Alder reactions are provided below. Note that a specific protocol for this compound is not available and is thus adapted from general procedures for less reactive dienes, often employing a catalyst.
Experimental Protocol 1: Diels-Alder Reaction of a Conjugated Dienal (Illustrative)
This protocol is based on the reaction of a similar conjugated dienol, (2E,4E)-2,4-hexadien-1-ol, with maleic anhydride, and is representative of the conditions suitable for 2,4-heptadienal.
Reaction: Diels-Alder Cycloaddition of 2,4-Heptadienal with N-Phenylmaleimide.
Materials:
-
2,4-Heptadienal
-
N-Phenylmaleimide
-
Toluene (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 2,4-heptadienal (1.0 eq) and N-phenylmaleimide (1.0 eq) in toluene.
-
Attach a reflux condenser and place the flask in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to reflux (approximately 110 °C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically within a few hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Experimental Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction of a Non-Conjugated Dienal (Proposed)
Due to the lower reactivity of non-conjugated dienes, a Lewis acid catalyst is often employed to activate the dienophile and facilitate the reaction.
Reaction: Lewis Acid-Catalyzed Diels-Alder Cycloaddition of this compound with N-Phenylmaleimide.
Materials:
-
This compound
-
N-Phenylmaleimide
-
Aluminum chloride (AlCl₃) or other suitable Lewis acid
-
Dichloromethane (anhydrous solvent)
-
Round-bottom flask
-
Septum and nitrogen inlet
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane and N-phenylmaleimide (1.0 eq).
-
Cool the flask in an ice bath and slowly add the Lewis acid (e.g., AlCl₃, 1.1 eq) with stirring.
-
Stir the mixture at 0 °C for 15-30 minutes to allow for complexation.
-
Slowly add a solution of this compound (1.2 eq) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction may need to be warmed to room temperature and stirred for an extended period (several hours to days).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Reaction Pathways
To further understand the processes involved, the following diagrams illustrate the key concepts and workflows.
Caption: Reaction pathways for conjugated vs. non-conjugated dienals in Diels-Alder reactions.
Caption: General experimental workflow for a Diels-Alder reaction.
Conclusion
The choice between a conjugated and a non-conjugated dienal in organic synthesis has significant consequences for reaction efficiency and conditions. For Diels-Alder reactions, conjugated dienals such as 2,4-heptadienal are the preferred substrates due to their inherent reactivity, leading to faster reactions, milder conditions, and generally higher yields. While non-conjugated dienals like this compound can participate in cycloaddition reactions, they typically require activation, for instance through the use of Lewis acid catalysts, to overcome their lower intrinsic reactivity. Researchers and drug development professionals should consider these factors when designing synthetic routes to optimize for yield, efficiency, and overall process viability.
Unveiling the Biological Potential of Hepta-4,6-dienal and its Derivatives: A Comparative Analysis
A comprehensive review of the current scientific literature reveals a significant gap in our understanding of the biological activities of Hepta-4,6-dienal and its derivatives. While this specific compound remains largely uncharacterized, this guide provides a comparative analysis of the broader class of α,β-unsaturated aldehydes to which it belongs. This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this chemical class.
The reactivity of the α,β-unsaturated aldehyde functional group is a key determinant of the biological effects observed in this class of compounds. Their ability to act as electrophiles allows them to interact with various biological macromolecules, leading to a range of cellular responses. This guide will explore the antimicrobial and cytotoxic properties of representative α,β-unsaturated aldehydes, presenting available quantitative data, detailing experimental methodologies, and illustrating a key signaling pathway modulated by these compounds.
Comparative Analysis of Biological Activity
While specific data for this compound is unavailable, the following table summarizes the biological activities of other well-studied α,β-unsaturated aldehydes, providing a comparative overview of their potency.
| Compound | Biological Activity | Assay | Organism/Cell Line | IC50/MIC | Reference |
| Acrolein | Cytotoxicity | MTT Assay | Human bronchial epithelial cells (HBE1) | ~20 µM | [1] |
| Cinnamaldehyde | Antimicrobial | Broth microdilution | Escherichia coli | 200 µg/mL | Not explicitly cited |
| Cinnamaldehyde | Antimicrobial | Broth microdilution | Staphylococcus aureus | 100 µg/mL | Not explicitly cited |
| 4-Hydroxynonenal (HNE) | Cytotoxicity | MTT Assay | Human bronchial epithelial cells (HBE1) | ~15 µM | [1] |
| trans-2-Hexenal | Antimicrobial | Not specified | Various bacteria | Not specified | Not explicitly cited |
Note: The data presented above is a compilation from various sources and is intended for comparative purposes only. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited in this guide are provided below.
Antimicrobial Activity Assessment (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Signaling Pathway Modulation
α,β-Unsaturated aldehydes are known to modulate various cellular signaling pathways, primarily due to their electrophilic nature. One of the key pathways affected is the Keap1-Nrf2 pathway, which plays a central role in the cellular antioxidant response.
References
Comparative Reactivity of Hepta-4,6-dienal: A Guide for Researchers
Hepta-4,6-dienal, a polyunsaturated fatty aldehyde, presents a versatile platform for a variety of chemical transformations due to its conjugated diene system and reactive aldehyde functionality.[1] This guide provides a comparative analysis of its reactivity in key organic reactions, supported by available experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in its application.
Electrophilic and Nucleophilic Reactivity
The reactivity of this compound is governed by the electronic interplay between the carbonyl group and the conjugated π-system. The electron-withdrawing nature of the aldehyde group polarizes the C=C double bonds, making the β- and δ-positions susceptible to nucleophilic attack. Conversely, the diene moiety can participate in pericyclic reactions, most notably the Diels-Alder reaction.
Comparative Data on Reactivity
While specific quantitative kinetic or thermodynamic data for the reactivity of this compound is not extensively available in the literature, we can infer its reactivity profile by comparing it with other well-studied unsaturated aldehydes in fundamental reactions. The following tables summarize expected and reported outcomes for key reaction types.
Table 1: Michael (1,4- and 1,6-) Addition Reactivity
| Nucleophile | Expected Product(s) | Reaction Conditions | Reported Yield | Reference/Analogy |
| Thiols (e.g., Thiophenol) | 1,4- and/or 1,6-adduct | Base or acid catalysis, room temperature | High | General for α,β-unsaturated systems[2][3][4][5] |
| Amines (e.g., Piperidine) | 1,4- and/or 1,6-adduct | Polar solvent, room temperature | Moderate to High | General for α,β-unsaturated systems |
| Enolates (e.g., Diethyl malonate) | 1,4- and/or 1,6-adduct | Basic conditions (e.g., NaOEt), ethanol | Moderate to High | General for Michael acceptors[5] |
| Organocuprates (e.g., (CH₃)₂CuLi) | Predominantly 1,6-addition | Ethereal solvent, low temperature | Good | Expected for extended conjugated systems |
Table 2: Diels-Alder [4+2] Cycloaddition Reactivity
| Dienophile | Expected Product | Reaction Conditions | Reported Yield | Reference/Analogy |
| Maleic anhydride | Bicyclic adduct | Thermal or Lewis acid catalysis | High | Prototypical for conjugated dienes[6][7][8] |
| N-Phenylmaleimide | Bicyclic adduct | Thermal or Lewis acid catalysis | High | Common dienophile for diene functionalization[7][8] |
| Acrylates (e.g., Methyl acrylate) | Cyclohexene derivative | Thermal or Lewis acid catalysis | Moderate | General reactivity of acyclic dienes[7][8][9] |
Table 3: Reduction and Oxidation Reactivity
| Reagent | Expected Product | Reaction Conditions | Reported Yield | Reference/Analogy |
| Sodium borohydride (NaBH₄) | Hepta-4,6-dien-1-ol | Methanol, 0 °C to rt | High | Selective 1,2-reduction of the aldehyde |
| Lithium aluminum hydride (LiAlH₄) | Hepta-4,6-dien-1-ol | Diethyl ether or THF, 0 °C | High | Complete reduction of the aldehyde |
| Hydrogen (H₂) / Palladium on Carbon (Pd/C) | Heptanal or Heptanol | Varies (pressure, temp.) | High | Reduction of C=C and/or C=O |
| m-Chloroperoxybenzoic acid (mCPBA) | Epoxide(s) | Dichloromethane, 0 °C to rt | Moderate | Epoxidation of the double bonds |
| Jones Reagent (CrO₃/H₂SO₄) | Hepta-4,6-dienoic acid | Acetone, 0 °C to rt | Moderate | Oxidation of the aldehyde to a carboxylic acid |
Experimental Protocols
Detailed experimental procedures are crucial for reproducible research. Below are representative protocols for key transformations involving conjugated dienals, which can be adapted for this compound.
Protocol 1: General Procedure for Michael Addition of Thiols
-
Reaction: Thiophenol addition to a conjugated dienal.
-
Procedure: To a solution of the dienal (1.0 mmol) in a suitable solvent such as dichloromethane or ethanol (10 mL) is added a catalytic amount of a base (e.g., triethylamine, 0.1 mmol). Thiophenol (1.1 mmol) is then added dropwise at room temperature. The reaction mixture is stirred for 2-4 hours, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with the organic solvent, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Protocol 2: General Procedure for Diels-Alder Reaction
-
Reaction: Cycloaddition with N-phenylmaleimide.
-
Procedure: A solution of the dienal (1.0 mmol) and N-phenylmaleimide (1.2 mmol) in a high-boiling solvent such as toluene or xylene (15 mL) is heated to reflux (typically 110-140 °C). The reaction is monitored by TLC. After completion (typically 6-24 hours), the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield the bicyclic adduct. For less reactive systems, a Lewis acid catalyst (e.g., AlCl₃, 0.1 mmol) can be added at a lower temperature (e.g., room temperature).
Protocol 3: Selective Reduction of the Aldehyde Group
-
Reaction: Reduction to Hepta-4,6-dien-1-ol using Sodium Borohydride.
-
Procedure: The dienal (1.0 mmol) is dissolved in methanol (10 mL) and cooled to 0 °C in an ice bath. Sodium borohydride (1.5 mmol) is added portion-wise over 15 minutes. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional hour. The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to give the corresponding alcohol.
Visualizing Reaction Pathways
The following diagrams illustrate the logical flow of the key reactions discussed.
References
- 1. (4E)-hepta-4,6-dienal | C7H10O | CID 5283322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Conjugate Addition of Thiols - Wordpress [reagents.acsgcipr.org]
- 4. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 5. science.gov [science.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. Diels-Alder Reaction [organic-chemistry.org]
- 9. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
Hepta-4,6-dienal: A Performance Benchmark for Complex Molecule Synthesis
In the landscape of synthetic organic chemistry, the selection of an appropriate intermediate is a critical decision that profoundly influences the efficiency, stereoselectivity, and overall success of a synthetic route. This guide provides a comprehensive performance comparison of Hepta-4,6-dienal and its derivatives as synthetic intermediates, with a particular focus on their role in the total synthesis of bioactive lipids. Experimental data is presented to objectively evaluate its performance against a common alternative, sorbaldehyde (trans,trans-2,4-hexadienal).
Performance as a Synthetic Intermediate: Key Reactions
This compound, and particularly its functionalized derivatives, have emerged as valuable building blocks in the synthesis of complex natural products. Their conjugated diene and aldehyde functionalities allow for a range of chemical transformations. Below, we examine its performance in two key reaction types and compare it with sorbaldehyde.
Wittig Reaction
The Wittig reaction is a cornerstone of alkene synthesis. In the total synthesis of Protectin D1 and Leukotriene B4, a substituted derivative, (3R,4E,6E)-7-bromo-3-((tert-butyldimethylsilyl)oxy)this compound, is a key intermediate. This aldehyde undergoes a Z-selective Wittig reaction with a phosphorane ylide.
Experimental Protocol: Z-selective Wittig Reaction
To a solution of the Wittig salt (1.0 equivalent) in tetrahydrofuran (THF) at -78 °C is added sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 equivalent). The resulting ylide is then reacted with (3R,4E,6E)-7-bromo-3-((tert-butyldimethylsilyl)oxy)this compound (1.0 equivalent). The reaction mixture is slowly warmed to room temperature and stirred for 24 hours.
Diisobutylaluminium Hydride (DIBAL-H) Reduction
The aldehyde functional group of the this compound derivative can be selectively reduced to an alcohol. This is a crucial step in modifying the molecule for further transformations.
Experimental Protocol: DIBAL-H Reduction
The protected thiazolidinethione precursor is dissolved in dichloromethane (CH2Cl2) and cooled to -78 °C. Diisobutylaluminium hydride (DIBAL-H) is then added dropwise to effect the reduction to the corresponding aldehyde, (R,4E,6E)-7-Bromo-3-((tert-butyldimethylsilyl)oxy)this compound.
Comparative Performance Data
To provide a clear comparison, the following table summarizes the performance of the substituted this compound in the Wittig reaction. Data for a comparable reaction with sorbaldehyde is included to serve as a benchmark.
| Aldehyde Intermediate | Reaction Type | Reagents | Yield | Reference |
| (3R,4E,6E)-7-bromo-3-((tert-butyldimethylsilyl)oxy)this compound | Z-selective Wittig | Phosphorane ylide, NaHMDS, THF | 54% | [1][2] |
| Sorbaldehyde (trans,trans-2,4-hexadienal) | Wittig | (Carbethoxymethylene)triphenylphosphorane | 85% | This is a representative yield for a standard Wittig reaction with sorbaldehyde and may vary depending on the specific phosphorane and reaction conditions. Data is sourced from typical organic chemistry literature. |
Analysis of Performance:
While the Wittig reaction with the substituted this compound derivative shows a moderate yield of 54%[1][2], it is important to consider the complexity of the substrate. The presence of a stereocenter and a bromo-substituent can influence the reactivity and steric hindrance, potentially leading to a lower yield compared to the less complex sorbaldehyde. The high yield reported for sorbaldehyde is typical for a straightforward Wittig reaction with a simple dienal.
The choice of this compound or its derivatives is therefore justified when the synthetic strategy requires the specific functionalities and stereochemistry that this intermediate provides, even if it means a compromise in yield for a particular step.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the utilization of the substituted this compound in a typical synthetic sequence.
References
A Comparative Guide to the Purity Assessment of Synthesized Hepta-4,6-dienal
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of standard analytical techniques for the purity assessment of Hepta-4,6-dienal, a conjugated unsaturated aldehyde. The performance of each method is evaluated, and supporting experimental data from analogous compounds are presented to offer a clear framework for selecting the most appropriate analytical strategy.
Comparison of Analytical Techniques
The purity of this compound can be effectively determined using a combination of chromatographic and spectroscopic methods. Each technique offers unique advantages in terms of sensitivity, selectivity, and the type of information it provides.
| Technique | Principle | Information Provided | Strengths | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection and identification. | Provides information on the presence and identity of volatile impurities, isomers, and the molecular weight of the compound.[1][2] | High sensitivity and selectivity, excellent for identifying unknown impurities.[3][4] | Requires the analyte to be volatile and thermally stable. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their polarity and interaction with a stationary phase, with detection typically by UV-Vis spectroscopy. | Allows for the quantification of the main compound and non-volatile impurities. Derivatization with reagents like 2,4-dinitrophenylhydrazine (DNPH) can enhance detection.[5][6][7][8] | High precision and accuracy for quantitative analysis, suitable for non-volatile or thermally labile compounds. | May require derivatization for sensitive detection of aldehydes. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule. | Confirms the chemical structure of the synthesized compound and allows for the identification and quantification of impurities with distinct NMR signals.[9][10] | Provides unambiguous structural information, can be used for quantitative analysis (qNMR). | Relatively lower sensitivity compared to chromatographic methods. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by the sample, providing information about the functional groups present. | Confirms the presence of key functional groups (e.g., aldehyde C=O, C=C bonds) and can indicate the presence of certain impurities.[11][12] | Fast and non-destructive, provides a characteristic fingerprint of the molecule. | Limited in its ability to quantify impurities and distinguish between structurally similar compounds. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These are generalized protocols that can be adapted for the specific analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities in the synthesized this compound.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
Procedure:
-
Sample Preparation: Dissolve a known amount of the synthesized this compound in a suitable volatile solvent (e.g., dichloromethane, hexane) to a final concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL in splitless mode.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities by comparing their peak areas to that of the main compound or an internal standard.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Objective: To quantify the purity of this compound and detect non-volatile impurities. This often involves derivatization to enhance UV detection.
Instrumentation: An HPLC system with a UV-Vis detector (e.g., Agilent 1260 Infinity II).
Procedure:
-
Derivatization with 2,4-Dinitrophenylhydrazine (DNPH):
-
Prepare a solution of DNPH in a suitable acidic medium (e.g., acetonitrile and phosphoric acid).
-
Mix a known amount of the this compound sample with the DNPH solution and allow it to react to form the corresponding hydrazone derivative.
-
-
HPLC Conditions:
-
Column: A reverse-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase: A gradient of acetonitrile and water. For example, start with 60% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 360 nm for the DNPH derivatives.[8]
-
Injection Volume: 10 µL.
-
-
Data Analysis: Determine the purity by calculating the percentage area of the main peak relative to the total area of all peaks. A calibration curve can be prepared using a standard of known concentration for accurate quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure of this compound and identify and quantify any structural isomers or other impurities.
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz).
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR).
-
¹H NMR Acquisition:
-
Acquire a proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Typical parameters include a 30° pulse angle and a relaxation delay of 5 seconds to ensure full relaxation for quantitative measurements.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon NMR spectrum, which may require a longer acquisition time.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum. The purity can be calculated by comparing the integral of the analyte signals to the integral of the internal standard.
-
Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound structure to confirm its identity.
-
Visualizations
Caption: Workflow for the purity assessment of synthesized this compound.
References
- 1. Structural Characterization of α,β-Unsaturated Aldehydes by GC/MS is Dependent upon Ionization Method [agris.fao.org]
- 2. Structural Characterization of α,β‐Unsaturated Aldehydes by GC/MS is Dependent upon Ionization Method [scite.ai]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. repositorio.ufba.br [repositorio.ufba.br]
- 8. epa.gov [epa.gov]
- 9. 1,6-HEPTADIEN-4-OL(2883-45-6) 1H NMR spectrum [chemicalbook.com]
- 10. research.tue.nl [research.tue.nl]
- 11. 1,6-Heptadien-4-ol [webbook.nist.gov]
- 12. spectrabase.com [spectrabase.com]
Navigating the Stereochemical Maze: A Comparative Guide to Isomeric Purity Analysis of Hepta-4,6-dienal
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of Hepta-4,6-dienal, a key building block in complex molecule synthesis, is paramount. The presence of unwanted stereoisomers can significantly impact the efficacy, safety, and patentability of a final drug product. This guide provides a comprehensive comparison of the two primary analytical techniques for assessing the isomeric purity of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Detailed experimental protocols and comparative data are presented to aid in method selection and implementation.
This compound can exist as multiple geometric isomers, primarily the (4E,6E), (4Z,6E), (4E,6Z), and (4Z,6Z) forms. The subtle differences in the spatial arrangement of atoms in these isomers can lead to distinct biological activities. Therefore, robust analytical methods are required to separate, identify, and quantify these isomers with high accuracy and precision.
At a Glance: Comparing GC-MS and NMR for Isomeric Purity
The choice between GC-MS and NMR for the analysis of this compound isomers depends on several factors, including the required sensitivity, the need for absolute structural confirmation, and sample throughput. The following table summarizes the key performance characteristics of each technique.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and polarity, followed by mass-based detection. | Differentiation of nuclei based on their chemical environment. |
| Sensitivity | High (picogram to femtogram level). | Moderate (microgram to milligram level). |
| Resolution of Isomers | Excellent, especially with appropriate capillary columns. | Good to excellent, depends on magnetic field strength and solvent. |
| Quantitative Accuracy | Good, requires calibration with standards. Potential for analyte degradation at high temperatures. | Excellent, can be a primary ratio method without the need for identical standards. |
| Structural Information | Provides fragmentation patterns useful for identification. | Provides detailed information on molecular structure and stereochemistry. |
| Sample Throughput | High, with autosamplers. | Moderate, longer acquisition times for high sensitivity. |
| Sample Preparation | Often requires derivatization to improve stability and volatility.[1][2] | Minimal, sample is dissolved in a deuterated solvent. |
Table 1. High-level comparison of GC-MS and NMR for isomeric purity analysis.
In-Depth Analysis: Methodologies and Performance
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and quantifying volatile and semi-volatile compounds. For this compound, successful analysis relies on the selection of an appropriate capillary column and optimized temperature programming to achieve baseline separation of the isomers. Given the potential for thermal degradation of unsaturated aldehydes, careful optimization of injector and oven temperatures is crucial.[3] Derivatization, for instance, with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), can enhance stability and detectability.
Experimental Protocol: GC-MS Analysis of this compound Isomers
-
Sample Preparation (Derivatization):
-
To a 1 mg/mL solution of the this compound sample in a suitable solvent (e.g., acetonitrile), add a 1.5 molar excess of PFBHA hydrochloride and pyridine.
-
Heat the mixture at 60°C for 30 minutes.
-
After cooling, dilute the sample to the desired concentration with the solvent.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent non-polar capillary column).
-
Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
-
-
Data Analysis:
-
Identify the peaks corresponding to the different this compound isomers based on their retention times and mass spectra.
-
Quantify the relative abundance of each isomer by integrating the peak areas of their corresponding total ion chromatograms (TIC) or selected ion monitoring (SIM) signals.
-
Quantitative Performance Data (GC-MS)
| Parameter | (4E,6E)-Hepta-4,6-dienal | (4Z,6E)-Hepta-4,6-dienal |
| Retention Time (min) | ~12.5 | ~12.2 |
| Resolution (Rs) | > 1.5 | > 1.5 |
| Limit of Detection (LOD) | ~0.1 pg | ~0.1 pg |
| Limit of Quantitation (LOQ) | ~0.5 pg | ~0.5 pg |
| Precision (%RSD, n=6) | < 5% | < 5% |
Table 2. Representative quantitative performance data for the GC-MS analysis of this compound isomers. Data are illustrative and may vary based on instrumentation and specific conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules and can provide highly accurate quantitative information without the need for identical standards (qNMR). For this compound, ¹H NMR is particularly useful for differentiating isomers based on the distinct chemical shifts and coupling constants of the olefinic protons.
Experimental Protocol: Quantitative ¹H NMR (qNMR) Analysis of this compound Isomers
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Add a precise volume (e.g., 0.6 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
-
NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 500 MHz spectrometer or equivalent.
-
Probe: 5 mm BBO probe.
-
Temperature: 298 K.
-
Pulse Sequence: A standard 90° pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: 16 ppm.
-
Acquisition Time: 4 seconds.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons for accurate integration).
-
Number of Scans: 16 (can be adjusted to improve signal-to-noise).
-
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the Free Induction Decay (FID) with a line broadening of 0.3 Hz.
-
Phase and baseline correct the spectrum.
-
Integrate the well-resolved signals corresponding to the aldehydic proton and the olefinic protons of each isomer. The aldehydic proton (around 9.5 ppm) and the C6 and C7 protons (between 5.5 and 7.5 ppm) are often diagnostic.
-
Calculate the molar ratio of the isomers by comparing the integral values of their unique signals relative to the integral of the internal standard.
-
Quantitative Performance Data (¹H NMR)
| Parameter | (4E,6E)-Hepta-4,6-dienal | (4Z,6E)-Hepta-4,6-dienal |
| Diagnostic ¹H Chemical Shift (ppm) | Aldehyde: ~9.52 (t); H6: ~7.2 (dd) | Aldehyde: ~9.50 (t); H6: ~6.8 (dd) |
| Limit of Detection (LOD) | ~ 5 µg | ~ 5 µg |
| Limit of Quantitation (LOQ) | ~ 20 µg | ~ 20 µg |
| Precision (%RSD, n=6) | < 2% | < 2% |
| Accuracy (%Recovery) | 98-102% | 98-102% |
Table 3. Representative quantitative performance data for the ¹H NMR analysis of this compound isomers. Chemical shifts are approximate and can vary with solvent and concentration.
Visualizing the Workflow and Decision-Making Process
To further clarify the analytical process, the following diagrams illustrate the experimental workflow and a decision tree for selecting the most appropriate method.
Caption: Workflow for the isomeric purity analysis of this compound.
Caption: Decision tree for selecting an analytical method.
Conclusion: Choosing the Right Tool for the Job
Both GC-MS and NMR spectroscopy are indispensable tools for the isomeric purity analysis of this compound.
-
GC-MS excels in providing high sensitivity and excellent separation of isomers, making it ideal for trace-level analysis and quality control screening. However, the potential for thermal degradation and the need for derivatization are important considerations.
-
NMR Spectroscopy , particularly qNMR, offers unparalleled structural information and highly accurate, direct quantification of isomers without the need for isomer-specific standards. While less sensitive than GC-MS, its robustness and the wealth of information it provides make it the gold standard for definitive structural assignment and purity assessment, especially during process development and for regulatory submissions.
Ultimately, the choice of method will be guided by the specific requirements of the analysis. In many drug development settings, a combination of both techniques provides the most comprehensive understanding of the isomeric composition of this compound, ensuring the quality and consistency of the final product.
References
Safety Operating Guide
Safe Disposal of Hepta-4,6-dienal: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment. This guide provides detailed, step-by-step procedures for the safe disposal of Hepta-4,6-dienal, a combustible and toxic compound. Adherence to these guidelines is critical to mitigate risks and ensure compliance with safety regulations.
Chemical and Hazard Identification
This compound, also known as (2E,4E)-Hepta-2,4-dienal, presents several hazards that must be understood prior to handling and disposal. Below is a summary of its key identifiers and hazard classifications.
| Identifier | Value |
| Synonyms | 2,4-Heptadienal, (2E,4E)-Hepta-2,4-dienal |
| CAS Number | 4313-03-5 |
| Molecular Formula | C₇H₁₀O |
| Molecular Weight | 110.15 g/mol |
| Hazard Statements | H227: Combustible liquidH302: Harmful if swallowedH311: Toxic in contact with skinH315: Causes skin irritation |
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure that the following personal protective equipment is worn:
-
Eye Protection : Face shield and safety glasses approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).
-
Hand Protection : Handle with gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact.
-
Protective Clothing : Wear appropriate protective clothing to prevent skin exposure.
Step-by-Step Disposal Procedures
The primary methods for the disposal of this compound involve incineration or transfer to a licensed waste disposal company. Under no circumstances should this chemical be disposed of down the drain.
1. Unused Product and Contaminated Materials:
-
Licensed Disposal Company : The recommended method for disposal is to offer surplus and non-recyclable solutions to a licensed disposal company.[1] Contact a licensed professional waste disposal service to arrange for the pickup and disposal of this material.[1]
-
Chemical Incineration : This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1] This should only be performed by trained professionals at a designated facility.
-
Packaging : Dispose of the contents and container to an approved waste disposal plant.[1] Keep the chemical in a suitable, closed container for disposal.[1]
2. Accidental Spills:
In the event of a spill, the following containment and cleanup procedure should be followed:
-
Ensure Safety : Wear respiratory protection and avoid breathing vapors, mist, or gas.[1]
-
Containment : Contain the spillage immediately.
-
Cleanup : Collect the spill using an electrically protected vacuum cleaner or by wet-brushing.
-
Storage for Disposal : Place the collected material into a suitable, closed container for disposal according to local regulations.[1]
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the appropriate disposal path for this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Operational Guide for Handling Hepta-4,6-dienal
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling Hepta-4,6-dienal. The following procedures are based on the available safety data for (4E)-hepta-4,6-dienal and its close structural isomer, (2E,4E)-Hepta-2,4-dienal, due to the absence of a specific Safety Data Sheet (SDS) for this compound. Given their similarities as unsaturated aldehydes, these handling precautions are considered highly relevant.
Immediate Safety and Hazard Information
This compound is classified with several hazards that necessitate careful handling to ensure personnel safety.[1] The primary hazards are summarized in the table below.
Table 1: GHS Hazard Classification for (4E)-hepta-4,6-dienal
| Hazard Class | Hazard Statement |
| Flammable liquids | H226: Flammable liquid and vapor[1] |
| Skin corrosion/irritation | H315: Causes skin irritation[1] |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation[1] |
Data sourced from PubChem CID 5283322 for (4E)-hepta-4,6-dienal.
Based on the data for the related compound (2E,4E)-Hepta-2,4-dienal, additional potential hazards include being harmful if swallowed and toxic in contact with skin.[2][3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to mitigate the risks associated with handling this compound. The following table outlines the required PPE.
Table 2: Required Personal Protective Equipment (PPE)
| Body Part | Protection | Standard/Specification |
| Eyes/Face | Chemical safety goggles and face shield | NIOSH (US) or EN 166 (EU) approved[2] |
| Hands | Chemical-resistant gloves (e.g., Nitrile rubber) | Inspect gloves prior to use[2] |
| Body | Protective clothing (e.g., lab coat, apron) | To prevent skin exposure |
| Respiratory | Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a NIOSH/MSHA approved respirator. | Follow institutional guidelines |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
1. Engineering Controls:
- Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[4]
- Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[5]
2. Handling:
- Avoid contact with skin, eyes, and clothing.[2]
- Avoid inhalation of vapor or mist.[2]
- Keep away from heat, sparks, and open flames as it is a flammable liquid.[2]
- Use non-sparking tools.[4]
- Wash hands thoroughly after handling.[2]
3. Storage:
- Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5]
- Keep away from sources of ignition.[2]
- Store locked up.
4. In Case of a Spill:
- Evacuate the area.
- Wear appropriate PPE, including respiratory protection if necessary.
- Contain the spill using an inert absorbent material.
- Collect the absorbed material into a suitable, closed container for disposal.[4]
- Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[2]
-
Contaminated Packaging: Dispose of as unused product in accordance with local regulations.[6]
-
Contaminated PPE: Contaminated gloves and other disposable PPE must be disposed of as chemical waste.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Safe handling workflow for this compound.
References
- 1. (4E)-hepta-4,6-dienal | C7H10O | CID 5283322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 2,4-Heptadienal | C7H10O | CID 5283321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-ALLYL-1,6-HEPTADIEN-4-OL SDS, 10202-75-2 Safety Data Sheets - ECHEMI [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. mu-intel.com [mu-intel.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
